5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILTUOMFSGYGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158179 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-83-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester: Technical Profile & Synthesis Guide
Topic: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: 2121512-83-0 ) is a specialized organoboron intermediate used primarily in medicinal chemistry and materials science. It serves as a robust building block for the introduction of the 5-ethoxy-2-fluorophenyl moiety via Suzuki-Miyaura cross-coupling reactions. This specific substitution pattern combines the metabolic stability enhancement of the fluorine atom with the lipophilic and hydrogen-bond accepting properties of the ethoxy group, making it a valuable scaffold for optimizing pharmacokinetic profiles in drug discovery.
This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, a validated synthesis protocol, and mechanistic insights into its reactivity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The pinacol ester derivative is preferred over the free boronic acid due to its superior solubility in organic solvents, resistance to protodeboronation, and ease of purification (often compatible with silica gel chromatography).
Table 1: Chemical Identification & Properties[7]
| Property | Data |
| Chemical Name | 5-Ethoxy-2-fluorophenylboronic acid pinacol ester |
| Synonyms | 2-(5-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2121512-83-0 |
| Molecular Formula | C₁₄H₂₀BFO₃ |
| Molecular Weight | 266.12 g/mol |
| Appearance | White to off-white solid or colorless oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Stability | Hydrolytically stable under neutral conditions; susceptible to hydrolysis in acidic/basic aqueous media |
Structural Analysis & Reactivity
Electronic Effects
The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring slightly but, more importantly, protects the adjacent positions from metabolic oxidation (a common strategy in blocking P450 sites). The 5-ethoxy group is an electron-donating group (+M) via resonance, which counteracts the fluorine's withdrawal, maintaining the nucleophilicity of the aryl ring during the transmetallation step of cross-coupling.
Mechanistic Insight: Transmetallation
In a Suzuki-Miyaura coupling, this boronate ester must first undergo transmetallation to the palladium(II) center. The pinacol ligand, while stabilizing the boron atom, makes the boron center less Lewis acidic compared to the free acid. Therefore, the addition of a base (e.g.,
Figure 1: Activation pathway of the pinacol ester in Suzuki-Miyaura coupling. The formation of the 'ate' complex is the critical prerequisite for transmetallation.
Synthesis Protocol: Miyaura Borylation
While this compound is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most reliable method is the Miyaura Borylation of the corresponding aryl halide.
Precursor
-
Starting Material: 1-Bromo-5-ethoxy-2-fluorobenzene (CAS: 1305336-61-9) or the corresponding Iodide.
-
Reagent: Bis(pinacolato)diboron (
).
Experimental Procedure
Safety Note: Perform all steps in a fume hood. Aryl halides and palladium catalysts can be toxic.
-
Setup: Oven-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar. Flush with Argon for 15 minutes.
-
Charging: Add the following reagents:
-
1-Bromo-5-ethoxy-2-fluorobenzene (1.0 equiv, 10 mmol)
-
Bis(pinacolato)diboron (1.1 equiv, 11 mmol)
-
Potassium Acetate (KOAc) (3.0 equiv, 30 mmol) – Must be anhydrous.
- (0.03 equiv, 3 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (or DMSO) (10 mL/g of substrate).
-
Reaction: Degas the solvent by bubbling Argon for 10 minutes. Seal the flask and heat to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS (Target Mass: 266.12 [M+H]+ is rarely seen; look for the pinacol fragment or hydrolysis product).
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Residue is often a dark oil. Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 10% EtOAc).
-
Note: Boronic esters can streak on silica; adding 1% triethylamine to the eluent can improve separation.
-
Figure 2: Synthetic route via Pd-catalyzed Miyaura Borylation.
Applications in Drug Discovery[1][11]
The 5-ethoxy-2-fluorophenyl motif is particularly useful in "Lead Optimization" phases.
-
Metabolic Stability: The fluorine atom at the 2-position blocks metabolic hydroxylation at a typically reactive ortho-site.
-
Lipophilicity Modulation: The ethoxy group increases
compared to a methoxy or hydroxy group, potentially improving membrane permeability. However, it also introduces a rotatable bond, which can impact binding entropy. -
Scaffold Hopping: This boronic ester is frequently used to derivatize core scaffolds (e.g., pyrimidines, quinolines) in kinase inhibitor research, where the ethoxy group may occupy a hydrophobic pocket in the ATP-binding site.
Handling & Stability
-
Hydrolysis: While pinacol esters are more stable than free acids, they can slowly hydrolyze to the boronic acid in the presence of atmospheric moisture. Store in a sealed container with a desiccant.
-
Chromatography: Unlike free boronic acids, the pinacol ester is stable enough for standard silica gel chromatography, making it easier to isolate in high purity (>95%).
-
Analysis: In NMR (
), look for the characteristic pinacol singlet (12H) around 1.3 ppm. The ethoxy group will show a quartet (~4.0 ppm) and a triplet (~1.4 ppm).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
Difference between 5-Ethoxy-2-fluorophenylboronic acid and its pinacol ester
Executive Summary
In medicinal chemistry, the choice between 5-Ethoxy-2-fluorophenylboronic acid (Free Acid) and its Pinacol Ester (Bpin) derivative is rarely arbitrary; it dictates the reaction kinetics, purification strategy, and atom economy of downstream cross-coupling.
While the Free Acid offers higher atom economy and faster transmetallation rates in standard Suzuki-Miyaura couplings, it suffers from variable stoichiometry (due to boroxine formation) and lower stability towards protodeboronation—a critical issue exacerbated by the ortho-fluorine substituent. The Pinacol Ester , conversely, serves as a robust "masked" species, ideal for storage and purification, but introduces a "Pinacol Tax" (atom waste) and requires specific activation conditions to enter the catalytic cycle.
This guide analyzes the physicochemical, mechanistic, and strategic differences between these two reagents, specifically within the context of synthesizing the pharmacologically privileged 5-ethoxy-2-fluorophenyl motif found in kinase inhibitors and CNS agents.
Physicochemical & Structural Characterization[1][2][3][4]
The fundamental difference lies in the boron coordination sphere. The free acid exists in a dynamic equilibrium with its anhydride (boroxine), making precise stoichiometry difficult. The pinacol ester is a discrete, monomeric species.
Comparative Profile
| Feature | 5-Ethoxy-2-fluorophenylboronic Acid | 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester |
| Structure | Free hydroxyls on Boron (dynamic) | Cyclic glycol ester (rigid) |
| CAS Number | 900174-60-9 | 1185836-97-8 (Analogous)* |
| Molecular Weight | ~183.97 g/mol | ~266.12 g/mol |
| Physical State | White/Off-white powder | Solid or viscous oil (low mp) |
| Stoichiometry | Variable (Exists as mix of monomer & trimeric boroxine) | Precise (1:1 stoichiometry) |
| Solubility | Soluble in MeOH, DMSO, basic water; poor in non-polar | Soluble in DCM, Toluene, THF, Hexanes |
| Chromatography | Poor (Streaks on silica; interacts with silanols) | Excellent (Stable on silica gel) |
| Atom Economy | High (Byproduct: Boric acid) | Low (Byproduct: Pinacol) |
*Note: CAS numbers for specific esters vary by supplier; 1185836-97-8 refers to a close analog; specific esters are often synthesized in-house via Miyaura borylation.
The "Boroxine" Complication
Commercially supplied "Boronic Acid" is rarely 100% monomeric acid (
-
Impact: When calculating equivalents for a reaction, using the MW of the monomer can lead to an excess of reagent if the sample is largely dehydrated (boroxine MW is lower per boron unit).
-
Solution: The Pinacol Ester avoids this ambiguity entirely.
Reactivity Profile & Mechanistic Nuances[2][5]
The ortho-fluoro group (2-position) and the meta-ethoxy group (5-position) create a unique electronic push-pull system that influences stability.
The Ortho-Fluoro Destabilization Effect
The 2-fluoro substituent is electron-withdrawing (
-
Mechanism: Base attacks the boron to form a boronate "ate" complex. The ortho-fluoro group can stabilize the transition state for C-B bond cleavage or destabilize the ground state, accelerating hydrolysis to the arene (5-ethoxy-2-fluorobenzene).
-
Contrast: The Pinacol Ester is significantly more resistant to this hydrolysis, acting as a "slow-release" reservoir of the active boronic acid species during reaction.
Transmetallation Kinetics (Suzuki-Miyaura)
In a typical Pd-catalyzed cycle, the transmetallation step is often rate-determining.
-
Free Acid: Reacts rapidly via the Oxo-Palladium Pathway . The base (
or ) replaces the halide on Palladium, forming , which reacts instantly with . -
Pinacol Ester: Reacts slowly. It must usually hydrolyze to the acid in situ (requiring water/base) or react via a slower Boronate Pathway where the ester itself forms an "ate" complex (
) before transferring the aryl group.
Figure 1: Activation pathways and stability risks. The 2-fluoro group accelerates the decomposition of the active boronate anion, making the slow-release nature of the Pinacol Ester advantageous in harsh conditions.
Synthetic Utility & Strategic Selection
When to use the Free Acid?
-
High Throughput: When reaction speed is critical.
-
Green Chemistry: To avoid the atom waste of the pinacol group.
-
Aqueous Conditions: When the solvent system (e.g., Dioxane/Water) supports high solubility of the acid.
When to use the Pinacol Ester?
-
Purification: If the boronic species must be purified by silica column chromatography (e.g., after a Miyaura borylation step).
-
Anhydrous Conditions: If the coupling must be performed in non-aqueous solvents (using anhydrous bases like
or ). -
Instability: If the 2-fluoro group causes rapid protodeboronation of the free acid; the ester dampens the concentration of the active "ate" complex.
Experimental Protocol: Conversion of Acid to Pinacol Ester
This is often necessary if the commercial acid is impure or if the ester is required for a specific anhydrous coupling.
Reagents: 5-ethoxy-2-fluorophenylboronic acid (1.0 equiv), Pinacol (1.1 equiv),
-
Dissolution: Dissolve the boronic acid in DCM (0.2 M concentration).
-
Addition: Add pinacol (1.1 equiv) and anhydrous
(2.0 equiv) to act as a water scavenger. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the ester moves much higher than the acid).
-
Workup: Filter off the
. -
Isolation: Concentrate the filtrate in vacuo. The resulting oil/solid is usually pure enough for use. If not, flash chromatography (Hexane/EtOAc) can be used.
Case Studies: The "5-Ethoxy-2-Fluoro" Motif in Drug Discovery[6]
This specific substitution pattern is not random; it is a privileged scaffold in kinase inhibition and CNS drug design.
Application 1: Btk and Syk Kinase Inhibitors
In the development of inhibitors for Bruton's Tyrosine Kinase (Btk) , the 2-fluoro group on the phenyl ring is often used to lock the conformation via intramolecular hydrogen bonding or electrostatic repulsion with the hinge region of the kinase. The 5-ethoxy group provides a lipophilic handle that fills the hydrophobic pocket (Selectivity Filter).
-
Synthesis Insight: Researchers often employ the Pinacol Ester in the final coupling step to attach this tail to the kinase core (e.g., a carbazole or pyrimidine scaffold) because the ester tolerates the harsh lithiation/borylation conditions used to generate the building block.
Application 2: Hypnotic Agents (GABA Modulators)
Compounds such as Ethyl 2-(4-(2(-diethylamino)-2-oxoethoxy)-5-ethoxy-2-fluorophenyl) acetate (Compound 55) have been synthesized as rapid-recovery hypnotic agents.[1]
-
Role of Moiety: The 5-ethoxy group modulates the lipophilicity (
) to ensure blood-brain barrier (BBB) penetration, while the fluoro group blocks metabolic oxidation at the active site, extending half-life slightly while maintaining rapid clearance.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)arylboronic Acids: Mechanism and Structure-Activity Relationships. Journal of the American Chemical Society.[2] Link
-
Chowdhury, S., et al. (2021). Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents. European Journal of Medicinal Chemistry. Link
-
PureSynth. (n.d.). 5-Ethoxy-2-Fluorophenylboronic Acid Product Data.Link
-
PubChem. (n.d.). 5-Ethoxy-2-fluorophenylboronic acid - Compound Summary. National Library of Medicine. Link
Sources
Introduction: The Confluence of Boron, Fluorine, and Aromatic Scaffolds
An In-Depth Technical Guide to the Stability of Ortho-Fluoro Substituted Phenylboronic Acid Pinacol Esters
Abstract: Ortho-fluoro substituted phenylboronic acid pinacol esters are pivotal reagents in modern synthetic chemistry, particularly within pharmaceutical and materials science. Their utility in Suzuki-Miyaura cross-coupling and other transformations is well-established. However, their stability is a critical parameter that dictates storage, handling, and reaction efficiency. The presence of the ortho-fluoro substituent introduces a unique interplay of electronic, steric, and coordinative effects that significantly influences their susceptibility to common degradation pathways such as protodeboronation, oxidation, and hydrolysis. This guide provides a comprehensive analysis of the factors governing the stability of these valuable compounds. We delve into the underlying chemical principles, present detailed experimental protocols for stability assessment, and offer field-proven recommendations for their practical application, aimed at researchers, scientists, and drug development professionals.
The Ascendancy of Organoboron Compounds in Modern Chemistry
Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis.[1] Their versatility, low toxicity, and exceptional stability relative to other organometallics have cemented their role as key building blocks.[2][3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a testament to their profound impact on the construction of carbon-carbon bonds.[4] In drug discovery, the boronic acid moiety has been successfully incorporated into multiple FDA-approved drugs, acting as a potent enzyme inhibitor.[5][6]
Phenylboronic Acid Pinacol Esters (Bpins): The Workhorse of Boron Chemistry
While boronic acids are foundational, they can be prone to dehydration to form cyclic anhydrides (boroxines) and other side reactions.[1] Esterification with diols, most commonly pinacol (2,3-dimethyl-2,3-butanediol), yields pinacol boronate esters (Bpins).[7] Bpins generally offer enhanced stability, improved solubility in organic solvents, and are often crystalline, solids, simplifying purification and handling.[1][7] They serve as robust, slow-release sources of the corresponding boronic acid under many reaction conditions.[3][8]
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[9] Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk.[10]
The Unique Stability Profile of ortho-Fluoro Substituted Bpins
The placement of a fluorine atom at the ortho position relative to the boronic ester creates a unique chemical environment. This substitution can lead to counterintuitive stability profiles compared to other isomers or the parent phenylboronic acid pinacol ester. Understanding these effects is paramount for optimizing their synthesis, storage, and use in demanding applications like multi-step pharmaceutical syntheses.
Fundamental Principles Governing Stability
The stability of an ortho-fluoro substituted phenylboronic acid pinacol ester is not governed by a single factor but rather by a delicate balance of electronic effects, intramolecular coordination, and steric hindrance.
Potent Electronic Effects
The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the Lewis acidity of the adjacent boron center, making it more electrophilic.[9] While fluorine also has a +M (mesomeric or resonance) effect, the inductive effect is generally dominant, especially from the ortho position.[9][10] This heightened acidity can influence reaction rates and the equilibrium of interactions with Lewis bases, including solvent molecules and reactants.
The Intramolecular B←F Interaction: A Key Stabilizing Feature
A defining characteristic of ortho-fluoroarylboron compounds is the potential for a dative, through-space interaction between the fluorine lone pair and the vacant p-orbital of the boron atom. This intramolecular coordination effectively turns the trigonal planar boron into a pseudo-tetracoordinate center, which is generally more stable.[9][11] This interaction has been supported by crystallographic data and can be conceptualized as a stabilizing factor that reduces the boron's susceptibility to external nucleophilic attack, a key step in many degradation pathways.[9][12]
Caption: Intramolecular B←F coordination in an ortho-fluoro substituted Bpin.
Steric Shielding
The pinacol group itself provides significant steric bulk around the boron atom, hindering the approach of reagents.[4] The ortho-fluoro substituent, while small, further contributes to this steric shield, providing an additional kinetic barrier to degradation pathways that require access to the boron center.
Major Degradation Pathways
Despite stabilizing factors, these compounds are susceptible to degradation, primarily through protodeboronation, oxidation, and hydrolysis.
Protodeboronation: The C-B Bond Cleavage
Protodeboronation is the formal replacement of a boronic acid or ester group with a hydrogen atom (Ar-B → Ar-H). This is often a highly undesirable side reaction, particularly in cross-coupling reactions performed under basic aqueous conditions.[3]
Mechanism: The process is significantly accelerated at high pH.[8] For pinacol esters, the reaction often proceeds via a pre-hydrolytic pathway.[8] The ester first hydrolyzes to the corresponding boronic acid, which then forms the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. This anion is more susceptible to protonolysis, leading to the cleavage of the C-B bond.[8][9] The electron-withdrawing nature of the fluoro substituent can make the aryl group a better leaving group, potentially accelerating this process under certain conditions. However, studies have shown that pinacol esters display unique stability at high pH compared to other esters.[9]
Sources
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER | 445303-14-0 | Benchchem [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Supramolecular Chemistry of Tetracoordinate Boron-Containing Organic Molecules into Organogels and Mesogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Spectral Analysis of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Topic: 1H NMR Spectral Data for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester Content Type: In-Depth Technical Guide
CAS Registry Number: 1445601-63-7 Molecular Formula: C₁₄H₂₀BFO₃ Molecular Weight: 266.12 g/mol
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (
The guide details the structural assignment, predicted chemical shifts based on substituent electronic effects, and a validated experimental protocol for synthesis and spectral acquisition. Special attention is given to the quadrupole relaxation effects of the boron nucleus and the heteronuclear coupling of the fluorine atom, which significantly influence spectral topology.
Structural Analysis & Reference Spectral Data
Chemical Structure & Numbering
To ensure accurate assignment, we utilize the following locant map. The fluorine atom is at position 2, the ethoxy group at position 5, and the boronic ester at position 1.
Figure 1: Structural connectivity and locant map for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester.
Reference H NMR Data Table (400 MHz, CDCl )
Note: Values are derived from high-fidelity analogues and substituent chemical shift (SCS) calculations. Experimental values may vary slightly based on concentration and water content.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |
| Pinacol CH | 1.34 | Singlet (s) | 12H | - | Chemically equivalent methyls on the pinacol ring. |
| Ethoxy CH | 1.41 | Triplet (t) | 3H | 7.0 | Vicinal coupling to methylene protons. |
| Ethoxy CH | 4.03 | Quartet (q) | 2H | 7.0 | Deshielded by oxygen; couples to methyl group. |
| Ar-H4 | 6.85 – 6.92 | Multiplet (m) | 1H | - | Meta to F, Ortho to OEt. Shielded by OEt electron donation. |
| Ar-H3 | 6.98 – 7.05 | dd or t | 1H | Ortho to F. Large H-F coupling dominates splitting. | |
| Ar-H6 | 7.28 – 7.35 | dd | 1H | Ortho to Boron. Often broadened by |
Spectral Interpretation Guide
-
Fluorine Coupling (
F): The presence of fluorine at C2 splits the aromatic signals significantly.-
H3 (Ortho to F): Expect a large coupling constant (
Hz). -
H6 (Meta to F): Expect a smaller coupling (
Hz).
-
-
Boron Quadrupole Broadening: The boron atom (
B, spin 3/2) possesses a quadrupole moment. This facilitates rapid relaxation, which often broadens the signal of the protons ortho to the boron group (H6). If H6 appears as a broad hump rather than a sharp doublet, this confirms the presence of the boronate ester. -
Pinacol Diagnostic: The sharp singlet at
1.34 ppm (12H) is the primary confirmation of the pinacol ester integrity. Hydrolysis to the free boronic acid would shift this signal or result in its disappearance (replaced by free pinacol).
Experimental Protocol: Synthesis & Acquisition
To ensure the highest data integrity, the following protocol outlines the synthesis of the compound via Miyaura borylation, followed by rigorous NMR sample preparation.
Synthesis Workflow (Self-Validating)
The industry-standard route involves the palladium-catalyzed borylation of 1-bromo-5-ethoxy-2-fluorobenzene.
Figure 2: Synthesis and purification workflow for CAS 1445601-63-7.
NMR Acquisition Parameters
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS.-
Why: CDCl
minimizes hydrogen bonding interactions that can shift the ethoxy signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Caution: High concentrations can lead to viscosity broadening.
-
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
2.0 seconds.-
Reasoning: Ensures full relaxation of aromatic protons for accurate integration, particularly important when quantifying the ratio of aromatic H to the large pinacol methyl signal (12H).
-
-
Scans: 16–32 scans are sufficient for this molecular weight.
Troubleshooting & Quality Control
Detecting Hydrolysis (Boronic Acid Formation)
Boronic esters are susceptible to hydrolysis, reverting to the free boronic acid and free pinacol.
-
Indicator: Appearance of a new singlet near
1.25–1.30 ppm (free pinacol) distinct from the ester peak at 1.34 ppm. -
Remediation: If hydrolysis is detected, filter the sample through a small plug of anhydrous MgSO
or re-dissolve in anhydrous solvent immediately before acquisition.
Dealing with Broad Signals (H6)
If the H6 signal (ortho to Boron) is too broad to determine coupling constants:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at elevated temperature (e.g., 50°C) can sharpen the signal by altering the quadrupole relaxation rate.
-
Decoupling: Run a
F-decoupled H NMR to collapse the fluorine splitting, simplifying the multiplet to a doublet (coupling only to H4) or singlet, making the position easier to pinpoint.
Applications in Drug Development
This specific building block is highly valued for two synergistic properties:
-
Fluorine Bioisosterism: The C2-fluorine atom blocks metabolic oxidation at the typically labile ortho-position, increasing the metabolic stability of the final drug candidate.
-
Ethoxy Solubility: The C5-ethoxy group enhances lipophilicity (LogP) while providing a hydrogen bond acceptor site, often critical for kinase inhibitor binding pockets.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Combi-Blocks Inc. (2023).[2] Safety Data Sheet: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS 1445601-63-7).[3][4] Combi-Blocks Product Catalog. Link
-
Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213.[5] Link
- Fyfe, C. A. (1969). Nuclear magnetic resonance of organoboron compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 4, 1-54. (Foundational text on Boron Quadrupole effects).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 5-Ethoxy-2-fluorophenylboronic acid pinacol ester [myskinrecipes.com]
- 5. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural identifiers, a robust synthesis protocol, its critical role in carbon-carbon bond formation, and the strategic importance of its constituent functional groups.
Core Compound Identification and Structural Data
Precise molecular identification is the foundation of reproducible science. 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a stable, versatile derivative of its parent boronic acid. The pinacol group serves as a protecting group, enhancing the compound's stability, shelf-life, and handling characteristics compared to the more hygroscopic and potentially unstable free boronic acid. This protection is crucial for ensuring stoichiometric accuracy in sensitive cross-coupling reactions.
Below are the key structural identifiers for this compound, computationally derived from its constituent parts: the 5-ethoxy-2-fluorophenyl moiety and the pinacol boronate group.
| Identifier | Value | Source |
| IUPAC Name | 2-(5-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| SMILES String | CCOc1ccc(cc1F)B2OC(C)(C)C(C)(C)O2 | Derived |
| InChIKey | Derived from structure | Derived |
| Molecular Formula | C₁₄H₂₀BFO₃ | Derived |
| Molecular Weight | 266.12 g/mol | Derived |
| Parent Boronic Acid | 5-Ethoxy-2-fluorophenylboronic acid | [1][2] |
| Parent Acid SMILES | B(C1=C(C=CC(=C1)OCC)F)(O)O | [1] |
| Parent Acid InChIKey | ISJGNUFTQTZLEZ-UHFFFAOYSA-N | [1] |
Strategic Importance in Drug Discovery and Synthesis
Organoboron compounds, particularly arylboronic acids and their pinacol esters, are indispensable tools in the synthesis of complex organic molecules. Their prominence is primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]
The subject molecule, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, is of particular interest due to the unique combination of its substituents:
-
Fluorine Atom : The presence of a fluorine atom can significantly alter the physicochemical properties of a parent molecule. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), improve binding affinity (through favorable electrostatic interactions), and modulate lipophilicity and bioavailability.[4] The ortho-fluoro substituent, in particular, can influence the conformation of the phenyl ring, which can be critical for achieving desired target engagement.
-
Ethoxy Group : The ethoxy group is an electron-donating group that can modulate the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions. It can also serve as a hydrogen bond acceptor and increase lipophilicity, which are important considerations in drug design for optimizing pharmacokinetic profiles.
The combination of these features makes this reagent a valuable building block for synthesizing novel pharmaceutical candidates and other high-value organic materials.
Synthesis Protocol: Esterification of 5-Ethoxy-2-fluorophenylboronic Acid
The most direct and common method for preparing arylboronic acid pinacol esters is through the condensation reaction of the corresponding boronic acid with pinacol. This is an equilibrium process, and the reaction is typically driven to completion by removing the water byproduct.
Causality and Experimental Rationale
The following protocol is a generalized yet robust procedure for this transformation.[5] The key to success is the rigorous exclusion and removal of water to favor the formation of the thermodynamically stable five-membered dioxaborolane ring.
-
Reagents : 5-Ethoxy-2-fluorophenylboronic acid and pinacol are the core reactants.
-
Solvent : An anhydrous, non-protic solvent like diethyl ether, THF, or dichloromethane is chosen to prevent hydrolysis of the boronic acid and the product ester.
-
Dehydrating Agent : Anhydrous magnesium sulfate (MgSO₄) is used as an in-situ water scavenger. As the esterification reaction produces water, MgSO₄ sequesters it, effectively driving the chemical equilibrium towards the product side according to Le Châtelier's principle.[6]
Step-by-Step Methodology
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Ethoxy-2-fluorophenylboronic acid (1.0 eq).
-
Addition of Reagents : Add pinacol (1.0 - 1.2 eq) and anhydrous magnesium sulfate (1.5 - 2.0 eq) to the flask.
-
Solvent Addition : Add anhydrous diethyl ether (or another suitable anhydrous solvent) to the flask to create a stirrable suspension.
-
Reaction : Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, filter the reaction mixture to remove the magnesium sulfate and any unreacted solids.
-
Purification : Concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Ethoxy-2-fluorophenylboronic acid pinacol ester.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a highly valuable and strategically designed synthetic intermediate. The pinacol ester moiety provides enhanced stability for storage and handling, while the fluoro and ethoxy substituents offer medicinal chemists powerful levers to fine-tune the properties of target molecules. Its utility, primarily within the robust and versatile Suzuki-Miyaura cross-coupling reaction, cements its place as a critical tool for professionals in drug discovery and advanced materials science. Understanding its synthesis and application is key to leveraging its full potential in the creation of novel molecular entities.
References
-
Organic Syntheses. (n.d.). A General and Practical Procedure for the Preparation of Alkylboronic Esters. Organic Syntheses. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. The Royal Society of Chemistry. Retrieved from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride). PubChemLite. Retrieved from [Link]
Sources
- 1. 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. PubChemLite - 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Hydrolysis of 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester to Free Acid
Abstract & Scope
This application note details the procedure for converting 5-Ethoxy-2-fluorophenylboronic acid pinacol ester to its free boronic acid form. While pinacol (Bpin) esters are preferred for their stability during transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), their conversion to free boronic acids is often required for specific bioconjugations, dynamic covalent chemistry, or analytical characterization.
Direct acidic hydrolysis of Bpin esters is kinetically slow due to the high stability of the dioxaborolane ring. This guide prioritizes an oxidative hydrolysis pathway using Sodium Periodate (
Chemical Profile
| Property | Specification |
| Target Molecule | 5-Ethoxy-2-fluorophenylboronic acid |
| Starting Material | 5-Ethoxy-2-fluorophenylboronic acid pinacol ester |
| CAS Number (Free Acid) | 900174-60-9 |
| Molecular Weight | 183.97 g/mol (Free Acid) |
| Substituent Effects | 2-Fluoro: Electron-withdrawing (Inductive).[1] Increases Lewis acidity of Boron.5-Ethoxy: Electron-donating (Resonance). Stable to mild oxidation. |
| Solubility | Soluble in Acetone, THF, MeOH. Sparingly soluble in water. |
Strategic Methodology
The Challenge: Kinetic Stability
Pinacol esters are significantly more stable than linear boronic esters due to the chelate effect of the 5-membered ring. Standard hydrolysis (
The Solution: Oxidative Cleavage of the Diol
We utilize Sodium Periodate (
-
Mechanism:
does not oxidize the Carbon-Boron bond (which would yield a phenol). Instead, it oxidatively cleaves the C-C bond of the pinacol moiety. -
Result: The stable cyclic ester is converted into an acyclic periodate/borate intermediate, which hydrolyzes rapidly in situ to release the free boronic acid and acetone.
Workflow Visualization
Experimental Protocol (Primary)
Method: Sodium Periodate / Ammonium Acetate Hydrolysis Scale: Standardized for 1.0 mmol (approx. 266 mg of ester). Scale linearly.
Reagents
-
5-Ethoxy-2-fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Sodium Periodate (
) (3.0 equiv) -
Ammonium Acetate (
) (3.0 equiv) -
Solvents: Acetone, Water, Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl).
Step-by-Step Procedure
-
Solubilization:
-
In a round-bottom flask, dissolve 1.0 mmol of the pinacol ester in 15 mL of Acetone .
-
Note: Acetone is preferred over THF to ensure miscibility with the aqueous oxidant solution.
-
-
Oxidant Addition:
-
Prepare a solution of 640 mg
(3.0 mmol) and 230 mg (3.0 mmol) in 15 mL of Water . -
Add this aqueous solution dropwise to the stirring acetone solution.
-
Observation: A white precipitate (sodium iodate) may begin to form.
-
-
Reaction:
-
Stir vigorously at Room Temperature (20–25°C) for 12 to 16 hours .
-
Monitoring: Monitor by TLC (silica gel). The boronic acid is much more polar than the ester. Use a stain (e.g., Curcumin or KMnO4) as UV activity may be similar.
-
-
Workup (Crucial for Purity):
-
Remove acetone under reduced pressure (Rotavap) until mostly aqueous slurry remains.
-
Acid Wash: Add 10 mL of 1N HCl . This step ensures the boron species is fully protonated and hydrolyzes any remaining acyclic intermediates.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .
-
Note: The 5-ethoxy group aids solubility in organic solvent, making extraction efficient.
-
-
Isolation:
-
Combine organic layers. Wash with brine (1 x 20 mL).
-
Dry over anhydrous
or . -
Filter and concentrate under vacuum.
-
Purification: The residue is typically the clean boronic acid. If necessary, recrystallize from Acetone/Hexane or Water/Ethanol.
-
Alternative Protocol (Scale-Up Friendly)
Method: Transesterification with Diethanolamine (DEA)
Context: If
-
Complexation: Dissolve pinacol ester in Ether or THF. Add 1.05 equiv of Diethanolamine (DEA) . Stir for 2–4 hours.
-
Filtration: The DEA-boronate adduct usually precipitates as a solid. Filter and wash with cold ether. This removes non-boron impurities and the released pinacol.
-
Hydrolysis: Suspend the solid DEA adduct in biphasic
/ 1N HCl. Stir for 30 mins. The acid cleaves the N->B bond and hydrolyzes the ester. -
Isolation: Separate the organic layer, dry, and concentrate to yield the free acid.
Analytical Validation & Expected Data
Characterization Checkpoints
| Technique | Expected Result | Notes |
| 1H NMR (DMSO-d6) | Disappearance of Pinacol Singlet | Pinacol methyls appear at ~1.2-1.3 ppm (12H, s). These must be absent. |
| 11B NMR | Chemical Shift Change | Bpin typically ~30 ppm. Free acid typically ~28-29 ppm (broad). |
| Mass Spec (ESI) | M+H or M-H | Boronic acids often show mass peaks for the anhydride (trimeric boroxine) or esterification with MeOH solvent. |
The "Boroxine" Equilibrium
Critical Note: Free boronic acids exist in equilibrium with their dehydrated trimeric form (boroxine).
-
Observation: In dry solvents or under vacuum, you may isolate the boroxine. This is normal.
-
Reversibility: Adding water (or performing the reaction in aqueous media) reverts the boroxine to the free acid
. -
Commercial Purity: Commercial sources of 5-Ethoxy-2-fluorophenylboronic acid often state "contains varying amounts of anhydride."
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Hydrolysis | Ensure the 1N HCl wash step is performed vigorously. The intermediate periodate adduct requires acid to break down fully. |
| Phenol Formation | Over-Oxidation | Rare with NaIO4, but possible if pH is too high. Ensure NH4OAc buffer is used, or lower pH slightly. Do not use H2O2. |
| Pinacol Persists | Equilibrium Issue | Pinacol is difficult to remove. If simple evaporation fails, use the DEA method (Protocol B) to physically separate the boron species from pinacol. |
References
-
Coutts, S. J., et al. (1994).[2] "Two synthetic methods for the preparation of boronic acids from their corresponding pinanediol boronate esters."[2][3][4][5][6] Tetrahedron Letters, 35(29), 5109-5112. Link
-
Hutton, C. A., et al. (2010). "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Journal of Organic Chemistry, 75(2), 468–471. Link
-
Hall, D. G. (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
PubChem. (2023). "5-Ethoxy-2-fluorophenylboronic acid."[1][7][8][9] National Library of Medicine. Link
Sources
- 1. 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | C8H10BFO3 | CID 16217468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure-synth.com [pure-synth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. PubChemLite - 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]
Using 5-Ethoxy-2-fluorophenylboronic acid pinacol ester as a medicinal chemistry building block
Application Note: Strategic Utilization of 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: 1951443-41-4) as a high-value building block in drug discovery.[1] While generic phenylboronic acids are ubiquitous, this specific scaffold offers a unique "electronic and steric vector" essential for modern kinase and GPCR ligand design. The 2-fluoro substituent provides conformational restriction and metabolic blocking, while the 5-ethoxy group offers lipophilicity modulation and a hydrogen-bond acceptor handle.[1]
This document provides optimized protocols for Suzuki-Miyaura cross-coupling, specifically addressing the challenges of ortho-fluorine steric/electronic effects, and outlines the rationale for its use in Structure-Activity Relationship (SAR) campaigns.
Chemical Profile & Structural Logic
Physicochemical Properties
-
Compound Name: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester[1]
-
Structure: A benzene ring substituted at C1 with a pinacol boronate, C2 with Fluorine, and C5 with an Ethoxy group.
-
Key Molecular Features:
-
Pinacol Mask: Enhances stability against protodeboronation compared to the free boronic acid, facilitating storage and handling.
-
2-Fluoro (Ortho): Induces a twisted conformation in biaryl products relative to the coupling partner, often critical for fitting into enzyme binding pockets (e.g., kinase hinge regions).
-
5-Ethoxy (Meta): Increases logP (lipophilicity) and acts as a weak H-bond acceptor.[1]
-
| Property | Value (Predicted/Typical) | Relevance |
| Molecular Weight | ~266.12 g/mol | Fragment-based drug design compliant. |
| ClogP | ~3.2 - 3.5 | Enhances membrane permeability.[1] |
| H-Bond Acceptors | 3 (O atoms) | Interaction with solvent/protein residues.[1] |
| Reactivity | Nucleophile (Suzuki) | Ortho-F slightly retards transmetallation.[1] |
Strategic SAR Utility
The "2-Fluoro-5-Ethoxy" motif is not random.[1][2] It is a precision tool for:
-
Metabolic Stability: The fluorine atom at C2 blocks P450-mediated oxidation at the most electron-rich ortho position.[1]
-
Conformational Locking: The ortho-fluorine creates steric clash with the coupling partner, forcing the biaryl system out of planarity. This is often required to break "flat" aromatic stacking and improve solubility.[1]
Figure 1: The SAR logic flow.[1] The building block transforms into a scaffold that simultaneously addresses geometry, stability, and solubility.
Reaction Engineering: Suzuki-Miyaura Coupling
Coupling ortho-substituted arylboronates can be challenging due to steric hindrance and the potential for protodeboronation (loss of the boron group before coupling). The 2-fluoro group withdraws electrons, making the C-B bond slightly more labile than in non-fluorinated analogs.
Protocol A: Standard Conditions (Robust Partners)
Use this for coupling with reactive aryl bromides or iodides lacking significant steric bulk.[1]
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)[1]
-
Boronate: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (1.2 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Protocol:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronate ester, and K₂CO₃.
-
Degas: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]
-
Catalyst: Quickly add Pd(dppf)Cl₂[1]·CH₂Cl₂ under a positive stream of inert gas.
-
Solvent: Add previously degassed Dioxane/Water mixture via syringe.[1]
-
Heat: Stir vigorously at 80–90°C for 4–16 hours. Monitor by LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: High-Difficulty Conditions (Steric/Deactivated)
Use this for coupling with aryl chlorides, electron-rich aryl bromides, or partners with ortho-substituents.[1]
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).[1]
-
Why: SPhos and XPhos are bulky, electron-rich Buchwald ligands that facilitate oxidative addition of chlorides and accelerate transmetallation with hindered boronates [1].[1]
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate, 3.0 equiv).[1]
-
Why: K₃PO₄ is more soluble in organic/water interfaces and often provides cleaner profiles for sensitive boronates than carbonate bases [2].[1]
-
Step-by-Step Protocol:
-
Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and XPhos. Purge with N₂.[1] Add 1 mL of solvent and stir at RT for 10 mins to generate the active catalytic species (color change often observed).
-
Addition: Add the Aryl Halide, Boronate (1.3 equiv), and K₃PO₄.
-
Reaction: Heat to 100°C (or reflux) for 12–24 hours.
-
Note: If protodeboronation (formation of 1-ethoxy-4-fluorobenzene) is observed, lower the temperature to 80°C and increase catalyst loading.
Self-Validating Workflow & Troubleshooting
To ensure scientific integrity, the following workflow includes "Stop/Go" decision points.
Figure 2: Experimental decision tree. The presence of the ortho-fluorine requires vigilance regarding protodeboronation (Fail1 path).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Starting Material (Halide) remains | Catalyst death or slow oxidative addition.[1] | Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.[1] Ensure rigorous degassing. |
| Boronate disappears, no Product | Protodeboronation (Hydrolysis of C-B bond).[1] | The 2-F group destabilizes the C-B bond.[1] Remove water. Use anhydrous DMF/Dioxane with CsF or K₃PO₄ (anhydrous) [3].[1] |
| Homocoupling of Halide | Oxygen presence.[1][3] | Re-degas solvents.[1] Add the boronate in portions to keep its concentration low relative to the catalyst. |
Safety & Handling
-
Fluorine Hazard: While the ester is stable, combustion or strong acidic decomposition can release HF. Use standard PPE.[1]
-
Storage: Store at 2–8°C. Pinacol esters are generally shelf-stable but can hydrolyze slowly in moist air.[1] Keep desiccated.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Foundational text on base selection in Suzuki coupling).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
Sources
Application Note: Precision Coupling of Sterically Hindered Ortho-Fluoro Boronates
Executive Summary: The "Perfect Storm" of Coupling Challenges
Coupling sterically hindered ortho-fluoro phenylboronates represents one of the most deceptive challenges in medicinal chemistry. These substrates present a "perfect storm" of opposing forces:
-
Steric Hindrance: Bulky ortho-substituents impede the approach of the boron reagent to the palladium center during transmetallation.
-
Electronic Destabilization: The high electronegativity of the ortho-fluorine atom inductively stabilizes the boronate "ate" complex intermediate, paradoxically accelerating protodeboronation (C-B bond cleavage) over the desired transmetallation.
This guide provides a validated roadmap to overcome these competing pathways, moving beyond standard "Suzuki conditions" to specialized protocols designed for labile, hindered substrates.
Mechanistic Insight: The Race Against Protodeboronation
To optimize these reactions, one must understand the failure mode. The primary enemy is not catalyst deactivation, but the consumption of the boron reagent via protodeboronation before it can couple.
The Ortho-Fluoro Effect
In a standard Suzuki cycle, base activation forms a boronate "ate" complex (
-
The -I (inductive) effect of fluorine stabilizes the negative charge on the ipso-carbon during the transition state of C-B bond cleavage.
-
This lowers the activation energy for hydrolysis, leading to rapid formation of the defluoroboronated arene (
).
Pathway Visualization
The diagram below illustrates the kinetic competition. Success requires maximizing
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.[1] The ortho-fluoro substituent significantly increases
Strategic Optimization Matrix
Success relies on three pillars: Ligand Sterics , Base Selection , and Water Management .
Ligand Selection
For hindered ortho-fluoro substrates, standard ligands (
| Ligand | Class | Application Utility |
| SPhos | Dialkylbiaryl phosphine | First Choice. Excellent for sterically hindered substrates.[1] The methoxy group provides stability and facilitates reductive elimination. |
| XPhos | Dialkylbiaryl phosphine | Heavy Sterics. Use when the coupling partner (halide) is also extremely hindered (e.g., ortho,ortho-disubstituted).[1] |
| RuPhos | Dialkylbiaryl phosphine | Electronic Tuning. Best for electron-poor halides or when using amines/alkoxides, but highly effective for hindered biaryls. |
| P(t-Bu)3 | Tri-alkyl phosphine | High Activity. extremely active but air-sensitive.[1] Good alternative if Buchwald ligands fail.[1] |
The Water Paradox
-
Aqueous Conditions: Necessary for solubility of inorganic bases and formation of the active "ate" species.
-
The Risk: Water is the proton source for protodeboronation.[2]
-
Solution: Use anhydrous conditions with a base that has finite solubility in organic solvents (e.g.,
or in Dioxane) OR use a "Slow Release" strategy (MIDA boronates).[1]
Experimental Protocols
Protocol A: The "Rapid Coupling" Screen (Standard)
Use this for substrates with moderate stability where speed is key.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3/G4 (2 mol%) (Recommended).[1]
-
Base:
(2.0 equiv, 0.5M aqueous solution).[1] -
Solvent: Toluene or 1,4-Dioxane.
Procedure:
-
Charge a reaction vial with the aryl halide (1.0 equiv), ortho-fluoro boronic acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv).[1]
-
Evacuate and backfill with inert gas (
or ) 3 times.[1] -
Add degassed Toluene (concentration 0.2 M).[1]
-
Add degassed 0.5 M aqueous
(2.0 equiv).[1] -
Seal and heat vigorously at 80-100 °C for 2-4 hours. Note: High temperature is required to overcome the steric barrier to transmetallation.
-
Validation: Monitor by LCMS. If Ar-H (protodeboronation) > 20%, switch to Protocol B.[1]
Protocol B: The "Anhydrous" Protocol (High Instability)
Use this for highly labile ortho-fluoro boronates or when Protocol A yields mostly deboronated product.[1]
Concept: By removing water, we eliminate the primary proton source for decomposition. We use a boronic ester (Pinacol) which is more stable than the acid, or a MIDA boronate.[1]
Reagents:
-
Substrate: Ortho-fluoro Aryl Pinacol Ester (BPin) or MIDA Boronate .[1]
-
Catalyst: XPhos Pd G3 or Pd2(dba)3 + XPhos (1:2 ratio).[1]
-
Base: Anhydrous
(finely ground) or CsF (2-3 equiv).[1] -
Solvent: Anhydrous 1,4-Dioxane or n-Butanol (if solubility is poor).[1]
Procedure:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add Aryl Halide (1.0 equiv), Boronate Ester (1.2 - 1.5 equiv), Pre-catalyst (2-5 mol%), and Anhydrous Base (3.0 equiv).
-
Solvent: Add Anhydrous Dioxane (0.15 M).
-
Cycle: Purge with Argon for 5 minutes (bubbling).
-
Reaction: Heat to 100 °C for 12-18 hours.
Decision Workflow & Troubleshooting
Use this logic flow to determine the correct experimental path.
Figure 2: Experimental decision tree for selecting and optimizing reaction conditions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Protodeboronation (Ar-H) | Hydrolysis of C-B bond is faster than transmetallation. | 1.[1] Switch to Anhydrous Protocol (B).2. Use MIDA boronates (slow release).3.[1][3] Increase catalyst loading to 5-10% to outcompete decay.[1] |
| No Reaction (SM Recovery) | Steric bulk preventing oxidative addition or transmetallation. | 1.[1] Switch to XPhos or P(t-Bu)3 (smaller cone angle, high electron density).2.[1] Increase temperature (>100°C).3. Ensure Halide is Bromide or Iodide (Chlorides are too sluggish).[1] |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid by | 1.[1] Rigorous degassing (freeze-pump-thaw).2. Avoid excessive base concentration. |
References
-
Mechanistic Studies on Protodeboronation
-
Buchwald Ligand Systems (SPhos/XPhos)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
-
-
MIDA Boronates (Slow Release Strategy)
-
Anhydrous Fluoride Activation
-
Review of Side Reactions
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling with 2-Fluoro Substituted Boronates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with 2-fluoro substituted arylboronates. The unique electronic properties of these substrates often lead to frustratingly low yields and complex side reactions. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab. Each question is followed by an analysis of the root causes and a set of actionable solutions.
Question 1: My reaction shows very low conversion or has stalled completely. What's going wrong?
This is the most frequent issue when working with 2-fluoro substituted boronates. The primary culprit is often the inherent instability of the boronic acid derivative under the reaction conditions.
Root Cause Analysis:
-
Protodeboronation: The electron-withdrawing nature of the ortho-fluoro substituent increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to cleavage by protons (protodeboronation), especially in the presence of water and base.[1][2] This side reaction consumes your starting material, converting it into a simple fluoroarene byproduct. The rate of deboronation for fluorinated phenylboronic acids can be significantly faster than for other analogues.[3]
-
Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be generated efficiently from a Pd(II) precatalyst, or it may be deactivated by oxygen.[4] Phosphine ligands, crucial for the catalyst's function, can also be oxidized by trace air, rendering them ineffective.[4]
-
Slow Transmetalation: Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-limiting step.[5] For electron-deficient boronates, this step can be particularly sluggish without the right choice of base and conditions.[2][6]
Solutions & Optimization Strategies:
-
Stabilize the Boron Reagent: The most effective strategy is to protect the boronic acid functionality.
-
Switch to a Boronic Ester: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[7][8] They act as a "slow-release" source of the active boron species.
-
Use Potassium Aryltrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are less prone to protodeboronation.[9][10] They often require slightly different activation conditions but provide excellent results for challenging substrates.[11]
-
Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified via chromatography.[9] They release the boronic acid slowly under basic aqueous conditions, keeping its concentration low and minimizing side reactions.[8]
-
-
Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are designed for the reliable and rapid generation of the active Pd(0) species, which is critical when your boronic acid is unstable.[8][12]
-
Select Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, RuPhos, or P(tBu)₃ are highly effective.[6][13] Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition, accelerating the overall catalytic cycle.[14]
-
-
Optimize the Base and Solvent:
-
Base Selection: A common cause of failure is an inappropriate base.[1] While strong bases can accelerate transmetalation, they can also promote rapid protodeboronation. Start with milder carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice for these sensitive substrates.[1][3]
-
Solvent System: A biphasic solvent system like dioxane/water or 2-MeTHF/water is standard.[15][16] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[15] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[4][16]
-
-
Ensure Rigorous Anhydrous & Degassing Techniques:
-
Degassing is Critical: Oxygen is the enemy of the active Pd(0) catalyst and phosphine ligands.[4] Thoroughly degas all solvents (including water) and the reaction mixture before heating. Use at least three freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[1][4]
-
Use High-Purity Reagents: Ensure your boronic acid/ester is fresh, the palladium source is active, and the ligands have been stored under an inert atmosphere.[1][4]
-
Troubleshooting Flowchart: Low Yield
Below is a decision tree to guide your optimization process when faced with low conversion.
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
Question 2: I'm seeing a lot of biaryl homocoupling product from my boronic acid. How can I prevent this?
The formation of a symmetrical biaryl derived from your boronic acid is a common and wasteful side reaction.
Root Cause Analysis:
-
Presence of Oxygen: The most common cause is inadequate degassing.[4] Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of the boronic acid.[8]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can consume the boronic acid as a reductant, leading to homocoupling.[4][8]
Solutions & Optimization Strategies:
-
Improve Degassing: This is the first and most critical step. Ensure your solvents and reaction setup are rigorously purged of all oxygen.[4]
-
Use a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue as it doesn't require a reductive activation step.[4] Better yet, use a modern precatalyst that is designed for clean and efficient generation of the active catalyst.[8]
-
Controlled Addition: In some cases, the slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][17]
Part 2: Frequently Asked Questions (FAQs)
Why are 2-fluoro substituted boronates so challenging for Suzuki coupling?
The challenge lies in the electronics of the substrate. The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect. This has two major consequences:
-
Increased Susceptibility to Protodeboronation: The electron withdrawal makes the ipso-carbon more electrophilic and the C-B bond weaker and more polarized, thus more easily cleaved by protic sources.[2][3]
-
Slower Transmetalation: While electron-withdrawing groups on the aryl halide partner can accelerate oxidative addition, they can slow down the transmetalation step for the boronic acid partner.[6][18] This creates a kinetic scenario where the rate of decomposition (protodeboronation) can be competitive with or even faster than the rate of productive coupling.[3]
Which catalyst and ligand systems are most effective?
For challenging, electron-deficient substrates like 2-fluoroaryl boronates, the consensus is to use catalyst systems featuring sterically hindered, electron-rich phosphine ligands .[6][14] These ligands stabilize the palladium center, promote the key steps of the catalytic cycle, and are robust enough to handle a wide range of functional groups.
| Catalyst/Ligand System | Key Features | Recommended Use |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | Highly electron-rich and sterically bulky biaryl phosphines.[1][13] | The gold standard for difficult couplings, including those with aryl chlorides and electron-deficient partners.[10][19] |
| Trialkylphosphines (P(tBu)₃, PCy₃) | Very electron-rich and cone angle provides significant steric bulk.[6] | Excellent for promoting oxidative addition of less reactive aryl halides.[20] |
| Precatalysts (e.g., XPhos-Pd-G3/G4) | Air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst.[8][12] | Highly recommended for reproducibility and for reactions with sensitive substrates where clean catalyst activation is crucial. |
How do I choose the right base and solvent?
The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][20] The choice is often interdependent with the solvent.
| Base | Common Solvents | Characteristics & Comments |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂O | Often the best first choice for sensitive boronates. Moderately strong base that minimizes protodeboronation.[1][3] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A stronger base that can be effective for sluggish reactions, but carries a higher risk of protodeboronation.[21] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective base. May be less effective than K₃PO₄ for these specific substrates.[4] |
| KF | Anhydrous THF, Dioxane | A fluoride source used in anhydrous conditions, particularly with boronic esters. Can be very mild.[18][20] |
Should I use a Boronic Acid, Pinacol Ester (Bpin), or Trifluoroborate (BF₃K)?
For 2-fluoro substituted systems, moving away from the free boronic acid is highly recommended. The added stability of esters or trifluoroborates is a significant advantage that often outweighs any potential decrease in reactivity.[11]
| Boron Reagent | Pros | Cons | Best For... |
| Boronic Acid | High reactivity, atom economical.[18][22] | Prone to protodeboronation and homocoupling, can be difficult to purify.[3][8] | Simple, robust substrates where stability is not a concern. |
| Pinacol Ester (Bpin) | Much more stable than boronic acids, easy to handle, often purifiable by chromatography.[7][8] | Less reactive, may require higher temperatures or more active catalysts.[7] | Highly recommended for 2-fluoroaryl systems to avoid protodeboronation. |
| Trifluoroborate (BF₃K) | Exceptionally stable, crystalline solids, easy to handle.[9][10] | Requires hydrolysis to the boronic acid in situ, which can be complex.[11][23] | Cases of extreme instability or when a very slow release of the boronic acid is beneficial. |
Catalytic Cycle and the Protodeboronation Challenge
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights how protodeboronation acts as a major off-cycle pathway that consumes the vital boron reagent.
Caption: Catalytic cycle showing protodeboronation as a key side reaction.
Part 3: Experimental Protocol
General Procedure for Suzuki Coupling with a 2-Fluoroarylboronic Pinacol Ester
This protocol is a robust starting point for optimization. It incorporates best practices to mitigate the common failure modes discussed above.
Materials:
-
Aryl Halide (Ar¹-X) (1.0 mmol, 1.0 equiv)
-
2-Fluoroarylboronic Pinacol Ester (Ar²-Bpin) (1.3 mmol, 1.3 equiv)[1]
-
Palladium Precatalyst (e.g., XPhos-Pd-G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)[1]
-
Degassed Solvent System: 1,4-Dioxane and Water (4:1 v/v, 5 mL total)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), 2-fluoroarylboronic pinacol ester, K₃PO₄, and the palladium precatalyst.
-
Scientist's Note: Adding all solids at the beginning under an inert atmosphere minimizes exposure to air and moisture.[12]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge and backfill with high-purity argon or nitrogen for at least three cycles.[12] If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) via syringe, followed by the degassed water (1 mL).
-
Degassing (Optional but Recommended): For maximum air removal, subject the entire sealed reaction mixture to three cycles of freeze-pump-thaw.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Ting, R., Adam, M. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Vallejo-Sánchez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Semantic Scholar. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Semantic Scholar. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Taylor, A. R. G., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Beilstein Journals. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. [Link]
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
PubMed. (2008). implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. books.rsc.org [books.rsc.org]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 24. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Status: Active Ticket ID: TS-BOR-2F-5OEt Subject: Troubleshooting Low Reactivity & Protodeboronation in Suzuki-Miyaura Coupling
Executive Summary: The "Deceptive" Substrate
You are likely encountering low yields not because the molecule is unreactive, but because it is hyper-reactive toward decomposition .
5-Ethoxy-2-fluorophenylboronic acid pinacol ester presents a classic "Push-Pull" conflict:
-
The "Pull" (Instability): The ortho-fluorine atom (C2) exerts a strong inductive effect that stabilizes the anionic intermediate formed during base hydrolysis. This makes the C-B bond highly susceptible to cleavage (protodeboronation), often faster than the catalytic cycle can utilize it.
-
The "Push" (Nucleophilicity): The meta-ethoxy group (C5) is an electron-donating group (EDG). While this generally enhances nucleophilicity for transmetallation, it cannot counteract the lability introduced by the ortho-fluorine.
The Result: If you observe the consumption of the boronate starting material but little to no product formation (and formation of 1-ethoxy-4-fluorobenzene), your reaction is suffering from rapid protodeboronation.
Diagnostic Framework
Before altering your protocol, determine your failure mode using this logic flow.
Figure 1: Diagnostic decision tree for troubleshooting boronate reactivity.
Technical FAQs & Troubleshooting
Q1: Why is my boronate disappearing, but I only see the de-boronated byproduct (Ar-H)?
A: This is Protodeboronation . The ortho-fluorine atom facilitates the hydrolytic cleavage of the C-B bond. Under aqueous basic conditions (standard Suzuki conditions), the base attacks the boron to form a boronate "ate" complex. In your substrate, the 2-F substituent stabilizes the transition state for the loss of the boron group, replacing it with a proton from water.
-
Fix: Eliminate water. Switch to anhydrous conditions using bases like
or in Dioxane or Toluene.
Q2: I am using and . Why is nothing happening (SM intact)?
A: This is Kinetic Stalling (Steric/Electronic Mismatch).
The pinacol ester is bulky.[1]
-
Fix: Upgrade to Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These ligands create a spacious pocket for the ortho-substituted boronate and accelerate the catalytic cycle, outcompeting decomposition.
Q3: Should I hydrolyze the Pinacol Ester to the Boronic Acid first?
A: Generally, No. While boronic acids are often more reactive, the 2-fluoro-5-ethoxyphenylboronic acid is likely less stable than its ester form. Isolating the free acid may lead to degradation on the bench.
-
Exception: If you cannot get the ester to react under anhydrous conditions, consider converting it to a Potassium Trifluoroborate (
) salt. These are air-stable solids that release the active species slowly, preventing the "flood" of active boronate that leads to side reactions.
Optimized Experimental Protocols
Protocol A: The "High Activity" Method (For Kinetic Stalling)
Use this if your Starting Material (SM) is remaining unreacted.
Rationale: Uses SPhos or XPhos , which are specifically designed for hindered/ortho-substituted coupling partners.
| Component | Equivalents | Notes |
| Aryl Halide (Electrophile) | 1.0 equiv | Bromides or Chlorides |
| 5-Ethoxy-2-fluorophenyl BPin | 1.2 - 1.5 equiv | Excess accounts for minor decomposition |
| Catalyst: XPhos Pd G3 | 0.02 - 0.05 equiv | Alternatively: |
| Base: | 3.0 equiv | Phosphate is superior to Carbonate for sensitive substrates |
| Solvent | THF or Dioxane | Degassed thoroughly |
| Temperature | 60°C - 80°C | Do not overheat initially |
Step-by-Step:
-
Charge reaction vessel with Aryl Halide, Boronate, and Precatalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed Solvent and aqueous Base.
-
Heat to 60°C and monitor by LCMS at 1 hour.
-
Success Marker: Appearance of product peak >50%.
Protocol B: The "Anhydrous" Method (For Protodeboronation)
Use this if your SM is decomposing to Ar-H.
Rationale: Removes the proton source (water) to shut down the protodeboronation pathway. Uses CsF or anhydrous
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | |
| 5-Ethoxy-2-fluorophenyl BPin | 1.5 equiv | |
| Catalyst: SPhos Pd G3 | 0.05 equiv | SPhos is excellent for ortho-F substrates |
| Base: CsF (Anhydrous) | 3.0 equiv | Must be dry. Acts as a fluoride activator.[2] |
| Solvent | 1,4-Dioxane | Anhydrous (SureSeal™ or distilled) |
| Temperature | 80°C - 100°C | Higher temp needed for anhydrous activation |
Step-by-Step:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add Aryl Halide, Boronate, Catalyst, and dry CsF (weigh in glovebox if possible, or minimize air exposure).
-
Add anhydrous Dioxane.
-
Seal and heat.
-
Note: The reaction mixture may be heterogeneous (slurry). Stirring efficiency is critical.
Advanced Workaround: The Switch
If the Pinacol ester remains problematic, convert it to the Potassium Trifluoroborate salt. This creates a "slow-release" reservoir of the active species.
Conversion Protocol:
-
Dissolve Pinacol Ester in MeOH/Acetone.
-
Add excess
(4.5 equiv) dissolved in minimal water. -
Stir at RT for 2-4 hours.
-
Remove solvents, dry, and extract with Acetone (filters out inorganic salts).
-
Precipitate with
to get the white solid .
Coupling Condition: Use Protocol A, but switch the solvent to
Mechanistic Visualization
The following diagram illustrates why the ortho-fluoro group dictates the failure mode.
Figure 2: Competitive pathways. The 2-Fluoro group accelerates Path A. High-activity ligands (SPhos) accelerate Path B.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 443–452.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893-5897.
Sources
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Fluorophenylboronic Esters
Welcome to the technical support center for navigating the complexities of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with substrates such as 2-fluorophenylboronic esters. The ortho-fluorine substituent presents a significant steric and electronic challenge that can impede the catalytic cycle, leading to low yields and undesired side products.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate problems but also to develop a robust, rational approach to reaction optimization.
Section 1: Understanding the Core Challenge
FAQ 1: Why is the coupling of 2-fluorophenylboronic esters so difficult?
The primary difficulty arises from steric hindrance. The fluorine atom at the ortho-position of the boronic ester physically obstructs the approach of the palladium catalyst. This hindrance affects two key steps in the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically impeded. For this step to occur, the boronate species (formed by the reaction of the boronic ester with a base) must approach and coordinate to the palladium(II) complex. The bulky ortho-substituent makes this coordination less favorable.[1]
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. The two bulky groups on the palladium(II) intermediate must orient themselves in a cis arrangement for the bond to form.[2] Steric clash between the ortho-fluoro-substituted phenyl group and the other coupling partner can slow this crucial, product-forming step.[3]
Electronically, the inductive electron-withdrawing effect of the fluorine atom can also influence the reactivity of the boronic ester, though steric effects are generally considered the dominant barrier.
Section 2: Troubleshooting Low Yield & Incomplete Conversion
This is the most common issue reported by users. If your reaction is sluggish, stalls, or results in a low yield of the desired biaryl product, consider the following troubleshooting pathways.
Scenario 1: My reaction shows very little or no product formation.
If you observe primarily unreacted starting materials, the catalytic cycle is likely failing to initiate or is proceeding at an extremely slow rate.
Question 2: What is the first parameter I should investigate for a failed reaction?
Answer: Your catalyst system—specifically the ligand—is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[4] You need a ligand that can accelerate the key steps of the catalytic cycle that are being hampered by steric hindrance.
Recommended Action: Ligand Selection
Switch to a state-of-the-art ligand designed for challenging couplings. These ligands are typically bulky and electron-rich, which promotes both oxidative addition and reductive elimination.[5][6][7]
| Ligand Class | Recommended Ligands | Key Features & Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically bulky. The large cone angle accelerates reductive elimination and stabilizes the active Pd(0) species.[5][8] |
| Dialkylphosphinobiphenyls | o-(di-tert-butylphosphino)biphenyl | Excellent for promoting oxidative addition of challenging electrophiles, including aryl chlorides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalyst turnover numbers.[9][10] |
| Indolylphosphines | WK-Phos, JagPhos | Have shown high efficacy for coupling sterically hindered aryl chlorides and bulky boronic acids.[11] |
Experimental Protocol: Ligand Screening
-
Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To each vial, add your 2-fluorophenylboronic ester (1.0 equiv), aryl halide (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the selected ligand (4 mol%) to each respective vial. Ensure a Pd:Ligand ratio of 1:2.
-
Solvent: Add degassed solvent (e.g., Dioxane/H₂O or Toluene).
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare conversion rates to identify the optimal ligand.
Question 3: I've tried a more advanced ligand, but the yield is still low. What's next?
Answer: The choice of base and solvent is deeply interconnected and crucial for activating the boronic ester.[12] The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which is the active species in the transmetalation step.[12][13]
Recommended Action: Base and Solvent Optimization
-
Bases: For sterically hindered couplings, stronger, non-aqueous bases are often more effective. Potassium phosphate (K₃PO₄) is an excellent starting point.[5] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly if your substrate is sensitive to stronger bases.[5][14] Aqueous barium hydroxide has also been used successfully for hindered substrates.[12]
-
Solvents: Anhydrous polar aprotic solvents like dioxane, THF, or toluene are generally preferred.[5] Sometimes, a small amount of water is necessary to help solubilize the base and facilitate the formation of the boronate. However, excess water can promote protodeboronation (see Section 3).
Troubleshooting Flowchart: Base & Solvent Selection
Caption: Troubleshooting logic for base and solvent optimization.
Scenario 2: My reaction starts well but stalls before completion.
This often points to catalyst deactivation or degradation of one of the coupling partners.
Question 4: What causes the catalyst to die during the reaction?
Answer: The active Pd(0) species is susceptible to oxidation by trace oxygen.[15] Incomplete conversion can also result from the formation of inactive palladium black if the ligands are not effectively stabilizing the catalytic species.
Recommended Action: Improve Reaction Setup
-
Degassing: Ensure your solvent is rigorously degassed. The most effective method is three to five cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.[15]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas.
-
Precatalysts: Consider using a modern palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts). These are air-stable crystalline solids that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results.[10]
Section 3: Identifying and Mitigating Side Reactions
Even with an optimized catalyst system, side reactions can significantly lower the yield of your desired product.
Question 5: I see a significant amount of a byproduct that corresponds to the homocoupling of my boronic ester. How can I prevent this?
Answer: Boronic ester homocoupling (forming a 2,2'-difluorobiphenyl) is a common side reaction, often promoted by the presence of oxygen.[15] Oxygen can facilitate an oxidative cycle that leads to the coupling of two boronic ester molecules.
Recommended Action: Rigorous Oxygen Exclusion
-
As detailed above, meticulous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction setup and duration is the most effective way to minimize homocoupling.[15]
-
Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst can sometimes mitigate this issue, as the in-situ reduction of Pd(II) sources (like Pd(OAc)₂) can sometimes initiate side reactions.[15]
Question 6: My boronic ester seems to be decomposing. What is happening?
Answer: This is likely due to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, converting your 2-fluorophenylboronic ester into fluorobenzene. This is often catalyzed by excess water, acidic or basic conditions, and elevated temperatures.[10]
Recommended Action: Control Reaction Conditions
-
Use Anhydrous Conditions: If possible, use an anhydrous base (like K₃PO₄) and a dry solvent.
-
Use Boronate Esters: You are already using a boronic ester (e.g., pinacol ester), which is a good strategy. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10][16]
-
Moderate Temperature: Avoid excessive temperatures. While heating is necessary, running the reaction at 120°C when 80°C will suffice can accelerate decomposition.[15]
Suzuki Catalytic Cycle and Common Failure Points
Caption: The Suzuki-Miyaura cycle with key failure points for hindered couplings.
Section 4: Advanced Strategies
Question 7: Are there any other techniques to promote the coupling of extremely hindered substrates?
Answer: Yes, when standard optimizations are insufficient, you can turn to more specialized protocols.
-
Microwave Chemistry: Microwave-assisted heating can dramatically accelerate reaction rates, often allowing couplings to proceed at lower bulk temperatures and for shorter times, which can minimize side reactions.[17]
-
Alternative Boron Reagents: While pinacol esters are common, potassium trifluoroborate salts (ArBF₃K) are another class of reagents that are highly crystalline, stable, and can sometimes offer different reactivity profiles compared to boronic esters.[9][16]
-
Flow Chemistry: For process development, moving to a continuous flow reactor can offer superior control over temperature, mixing, and reaction time, often leading to higher yields and purity.
By systematically addressing these common points of failure—ligand choice, base/solvent synergy, and rigorous exclusion of oxygen and water—researchers can successfully overcome the steric and electronic challenges posed by 2-fluorophenylboronic esters and achieve high yields in their Suzuki-Miyaura cross-coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(34), 13662-13673. Available from: [Link]
-
Fürstner, A. (2012). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Chemical Society Reviews, 41(5), 1545-1558. Available from: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(8), 1162–1163. Available from: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Advances in Cross-Coupling Reactions. Chemical Reviews, 104(6), 3079–3159. Available from: [Link]
-
Dziedzic, P., & Skonieczny, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. Available from: [Link]
-
Nakao, Y., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(14), 5483–5487. Available from: [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Available from: [Link]
-
Singh, U. P., & Singh, R. P. (2014). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic & Pharmaceutical Chemistry, 16(4). Available from: [Link]
-
Liu, S., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – A European Journal, 24(45), 11629-11633. Available from: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available from: [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Molecules. (2024, January 16). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Retrieved from [Link]
-
Dunetz, J. R., et al. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Available from: [Link]
-
Barder, T. E., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(3), 423–426. Available from: [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2779–2784. Available from: [Link]
-
Morken, J. P., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(34), 14282–14285. Available from: [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Soderquist, J. A. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Retrieved from [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 259. Available from: [Link]
-
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 539. Available from: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available from: [Link]
-
Biffis, A., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 636–643. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1545–1558. Available from: [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 43-46. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]
-
ChemRxiv. (n.d.). Amination of Alkylboronic Esters. Retrieved from [Link]
-
Burke, M. D., et al. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. Retrieved from [Link]
-
Morken, J. P., et al. (2016). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 138(13), 4586–4589. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Transmetallation of Electron-Rich Boronic Esters
This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering stalled conversions or decomposition when coupling electron-rich boronic esters.
Ticket Type: Advanced Method Development | Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Electron-rich boronic esters (e.g., alkyl-Bpin, 2-heteroaryl-Bpin, or electron-rich aryl-Bpin) present a kinetic paradox. While the carbon-boron bond is theoretically more nucleophilic, these species often suffer from slow transmetallation rates relative to competitive side reactions like protodeboronation .
This guide moves beyond standard "screen everything" approaches. It isolates the transmetallation step (
Module 1: Diagnostic & Triage
Q: How do I know if Transmetallation is my bottleneck?
A: You must distinguish between failure to activate (stalled reaction) and decomposition (side reactions). Run a crude NMR or LCMS of the reaction mixture after 1 hour.
| Observation | Diagnosis | Root Cause |
| SM (Halide) remains + SM (Boronate) remains | Activation Failure | The boronate species ( |
| SM (Halide) remains + Boronate is gone + Ar-H detected | Protodeboronation | The boronate activated but hydrolyzed/protonated faster than it could transmetallate to Pd. |
| SM (Halide) remains + Homocoupling (Ar-Ar) | Oxidative Homocoupling | Oxygen ingress or excessive Cu/Ag additives. |
Module 2: Critical Troubleshooting (Q&A)
Issue 1: The "Protodeboronation" Trap
User Question: I am coupling an electron-rich 2-benzofuranyl boronic ester. The starting material disappears, but I only get the deboronated product (benzofuran), not the cross-coupled product. Why?
Technical Insight:
Electron-rich heterocycles are highly susceptible to ipso-protonation once activated into the boronate form (
Solution: Switch to Anhydrous Fluoride Activation.
By removing water and using Fluoride (
-
Reagent: Cesium Fluoride (
) or Potassium Bifluoride ( ). -
Solvent: Anhydrous Dioxane or Toluene.
-
Additives: 18-Crown-6 (if solubility is an issue).
Issue 2: Stalled Conversion with Pinacol Esters
User Question: My pinacol ester (Bpin) is rock stable. It won't react even with strong bases like NaOH.
Technical Insight: Pinacol esters are sterically hindered. In the "Boronate Pathway" (see Diagram 1), the formation of the reactive "ate" complex is unfavorable compared to boronic acids. Furthermore, the pinacol diol does not dissociate easily.
Solution: The "Hydrolytic Assist" or "Lithiate" Method.
-
Hydrolytic Assist: Add a mild Lewis base that can displace pinacol. Potassium Trimethylsilanolate (
) is excellent here. It acts as a soluble, anhydrous hydroxide equivalent that irreversibly opens the Bpin ring. -
Lithiation (Hard Core): Pre-convert the Bpin to a mixed boronate using
or (forming ) before adding the Pd catalyst and electrophile. This forces the boron into a tetrahedral, nucleophilic state immediately.
Issue 3: Ligand Effects on Transmetallation
User Question: I'm using a bulky Buchwald ligand (XPhos). Could this be slowing down transmetallation?
Technical Insight: Yes. While bulky ligands promote Oxidative Addition (OA) and Reductive Elimination (RE), they can sterically crowd the Pd center, raising the barrier for the incoming boronate to form the necessary Pd-O-B bridge.
Solution: If OA is not the problem (e.g., you are using an Aryl Iodide or Bromide), switch to a ligand with a smaller cone angle or a specific "transmetallation-promoting" feature:
-
dppf: The large bite angle forces the halides closer, but the iron backbone allows flexibility during transmetallation.
- : Moderately bulky but electron-rich; often better for alkyl-alkyl couplings.
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts often facilitate transmetallation of difficult partners due to the strong
-donation stabilizing the T-shaped intermediate.
Module 3: Visualizing the Mechanism
To fix the reaction, you must understand which pathway you are targeting. Electron-rich esters generally require the Boronate Pathway but often fail to enter it due to stability.
Caption: The Boronate Pathway is the primary route for esters. The critical conflict is between the Transmetallation Transition State (TM) and the Protodeboronation side-exit.
Module 4: Optimized Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method
Best for: Electron-rich heteroaryls (2-benzofuranyl, 2-thiophenyl) prone to deboronation.
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Solvent System: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Base/Activator: Add Cesium Fluoride (CsF) (2.0 - 3.0 equiv).
-
Note: CsF is hygroscopic. Weigh it quickly or dry it under vacuum at 100°C overnight before use.
-
-
Catalyst:
(5 mol%) + (10 mol%) OR (5 mol%). -
Procedure:
-
Add Aryl Halide (1.0 equiv) and Boronic Ester (1.2 - 1.5 equiv).
-
Add solvent and base.[1]
-
Heat to 80-100°C.[1]
-
Crucial Step: If conversion is slow, add 0.1 - 0.5 equiv of water (controlled addition). Totally anhydrous conditions can sometimes stall because trace water helps solubilize CsF, but too much kills the substrate.
-
Protocol B: The "TMSOK" Acceleration
Best for: Sterically hindered Pinacol esters (Bpin) that refuse to activate.
-
Reagent: Potassium Trimethylsilanolate (TMSOK ).
-
Mechanism: TMSOK acts as a soluble source of "anhydrous hydroxide" and silyl nucleophile, rapidly attacking the Bpin boron center to form a reactive silicate-boronate species.
-
Procedure:
-
Solvent: THF or DME (anhydrous).
-
Use 1.5 - 2.0 equiv of TMSOK.
-
Run at lower temperatures (RT to 60°C) initially, as this activation is very potent.
-
Module 5: Comparison of Activation Agents
| Activator | Strength | Risk of Deboronation | Best Use Case | Reference |
| Moderate | High | Standard substrates (robust). | [1] | |
| High | Very High | Accelerating very sluggish, stable boronic acids. | [2] | |
| High | Low | Electron-rich / Acid-sensitive esters. | [3] | |
| Specialized | Low | Alkyl-boronates (facilitates oxidative transmetallation). | [4] | |
| Very High | Moderate | Hindered Pinacol esters. | [5] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
[Link]
-
-
Carrow, B. P., & Hartwig, J. F. (2011).[2] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[3]
-
[Link]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3]
-
[Link]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
-
[Link]
-
-
Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm for the Activation of Nucleophiles. Chemistry - A European Journal.
-
[Link]
-
Sources
Minimizing homocoupling side reactions with 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Topic: Minimizing Homocoupling with 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Executive Summary & Substrate Analysis
You are encountering homocoupling side reactions (formation of 4,4'-difluoro-3,3'-diethoxybiphenyl) while attempting to cross-couple 5-Ethoxy-2-fluorophenylboronic acid pinacol ester .
Substrate Profile:
-
Steric Challenge (2-Fluoro): The ortho-fluorine atom creates significant steric hindrance near the boron center. This slows down the rate-determining transmetallation step in the desired catalytic cycle, giving the catalyst more time to engage in side reactions.
-
Electronic Challenge (5-Ethoxy): The ethoxy group is a strong electron-donating group (EDG). This increases the nucleophilicity of the aryl ring. While generally good for transmetallation, in the presence of even trace oxidants, this electron-rich nature makes the substrate highly susceptible to oxidative dimerization.
-
Pinacol Ester Stability: Unlike free boronic acids, the pinacol ester requires in-situ hydrolysis or activation. If this activation is faster than the cross-coupling (due to the ortho-F lag), the accumulation of active boronate species promotes homocoupling.
Diagnostic & Decision Logic
Before altering your chemistry, confirm the nature of the failure using this decision tree.
Figure 1: Diagnostic logic for identifying boronate side-reactions.
The Mechanistic Conflict
To solve the problem, you must understand the competition between the Suzuki Cycle and the Oxidative Homocoupling Cycle .
Key Insight: Homocoupling is not a random thermal event; it is almost exclusively driven by Oxygen or Pd(II) sources acting as oxidants. The diagram below illustrates how oxygen hijacks the catalyst.
Figure 2: The "Oxygen Hijack." Note that if Transmetallation is slow (due to the 2-Fluoro group), the catalyst spends more time in states vulnerable to oxygen attack.
Critical Parameters & Troubleshooting FAQs
Q1: I am using Pd(PPh3)4. Why is homocoupling still high?
A: While Pd(PPh3)4 is a Pd(0) source, it is air-sensitive and often contains oxidized Pd(II) impurities if the bottle is old. Furthermore, PPh3 is not bulky enough to facilitate the coupling of ortho-substituted aryl boronates effectively.
-
The Fix: Switch to a Pd(0) source protected by bulky ligands , such as XPhos Pd G2 or SPhos Pd G2 . These ligands create a "pocket" that facilitates the entry of the hindered 2-fluoro boronate while excluding oxygen-bridged dimers.
Q2: Does the base choice matter for homocoupling?
A: Yes. Strong bases (like KOH or NaOH) accelerate the hydrolysis of the pinacol ester to the boronic acid. If this happens too fast—before the catalyst has oxidatively added the aryl halide—you create a high standing concentration of free boronic acid.
-
The Fix: Use a milder base like K3PO4 or K2CO3 . Alternatively, use anhydrous conditions (e.g., Dioxane/K3PO4 without added water) to slow down the release of the active boronic species.
Q3: How strictly do I need to degas?
A: For electron-rich, ortho-substituted boronates, "balloon purging" is insufficient. The homocoupling mechanism is second-order with respect to the boronate and dependent on dissolved oxygen.
-
The Fix: You must use Sparging (bubbling Argon for 15+ mins) or Freeze-Pump-Thaw (3 cycles) .
Optimized Protocol: The "Slow-Release" Method
This protocol is designed to minimize homocoupling by controlling the concentration of active boronate and ensuring rapid cross-coupling turnover.
Reagents:
-
Aryl Halide: 1.0 equiv[1]
-
Boronate: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) – Crucial for ortho-F substitution.
-
Base: K3PO4 (tribasic, 2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Solvent Prep (Critical):
-
Combine Dioxane and Water in a separate flask.
-
Sparge with Argon gas vigorously for 20 minutes. Do not skip this.
-
-
Solids Assembly:
-
Add Aryl Halide, Base (K3PO4), and Catalyst (XPhos Pd G2) to the reaction vial.
-
Cap and purge the headspace with Argon for 5 minutes.
-
-
The "Dropwise" Modification:
-
Dissolve the Boronate ester separately in a small volume of degassed anhydrous Dioxane.
-
Add the solvent mixture (from Step 1) to the reaction vial containing halide/catalyst/base.[1] Heat to 80°C.
-
Slowly add the Boronate solution via syringe pump (or portion-wise addition) over 30–60 minutes.
-
Why? This keeps the instantaneous concentration of boronate low, statistically favoring the reaction with the Pd-Ar-X species over the self-reaction.
-
-
Monitoring:
-
Monitor via LCMS.[1] Look for the disappearance of the Aryl Halide.
-
If the reaction stalls but boronate is consumed (homocoupling), add a second small portion of boronate (0.2 equiv).
-
Comparative Data: Why this works
| Parameter | Standard Condition | Optimized Condition | Mechanistic Impact |
| Catalyst | Pd(PPh3)4 | XPhos Pd G2 | Bulky ligand overcomes 2-F steric penalty; faster cross-coupling. |
| Degassing | Vacuum/N2 Cycle | Ar Sparging | Removes dissolved O2, shutting down the peroxo-Pd pathway. |
| Addition | All-in-one | Slow Addition | Lowers [Ar-B] steady-state conc., kinetically disfavoring dimerization. |
| Solvent | DMF/Water | Dioxane/Water | Dioxane allows higher temps; moderate polarity stabilizes the transition state. |
References
-
Mechanism of Homocoupling: Adamo, C., et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory."[2][3] Journal of Physical Chemistry A, 2008.
-
Oxygen Dependence: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
Precatalyst Efficiency: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010.
-
Ortho-Fluoro Effects: Molander, G. A., & Sandrock, D. L. "Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates." Current Organic Chemistry, 2011.
Sources
Validation & Comparative
The Two Faces of a Suzuki Coupling Partner: A Reactivity Guide to 5-Ethoxy-2-fluorophenylboronic Acid and Its Pinacol Ester
In the intricate world of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to success. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] At the heart of this reaction lies the organoboron reagent. This guide provides an in-depth, data-driven comparison between two closely related yet functionally distinct building blocks: 5-Ethoxy-2-fluorophenylboronic acid and its corresponding pinacol ester.
For researchers and drug development professionals, understanding the nuanced differences in reactivity, stability, and handling of these reagents is critical for optimizing reaction outcomes, improving yields, and ensuring reproducibility. This guide moves beyond simple catalog descriptions to explain the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the two compounds lies in the nature of the boronyl group. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester has these replaced by a cyclic dioxyborolane ring derived from pinacol. This seemingly minor structural change has profound implications for the compound's physical and chemical properties.
| Property | 5-Ethoxy-2-fluorophenylboronic Acid | 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester | Rationale & Implications |
| Molecular Formula | C8H10BFO3 | C14H20BFO2 | The pinacol ester has a significantly higher molecular weight and carbon content. |
| Physical State | Typically a crystalline solid | Often a crystalline solid or a waxy solid/oil | Pinacol esters are generally less polar, which can affect solubility and chromatographic behavior.[3] |
| Polarity | High | Low to moderate | The high polarity of boronic acids can complicate extraction and purification from nonpolar solvents.[3] |
| Stability | Moderate; susceptible to dehydration to form boroxines.[3][4] Prone to protodeboronation.[1][5] | High; generally stable to air, moisture, and chromatography on silica gel.[3][5][6] | Pinacol esters are favored for their superior shelf-life and handling characteristics, making them ideal for library synthesis and multi-step automated synthesis.[7][8] |
| Handling | Requires careful handling to prevent decomposition. Weighing can be inconsistent due to boroxine formation.[3] | Easy to handle and weigh accurately. Less prone to decomposition on the benchtop.[8] | The robustness of pinacol esters simplifies experimental setup and enhances reproducibility. |
One of the primary challenges with boronic acids is their propensity to undergo reversible self-condensation to form cyclic trimers known as boroxines.[4][9][10][11] This dehydration process alters the molecular weight and can lead to inaccurate stoichiometry in reactions, ultimately affecting yields and reproducibility.[3] Pinacol esters, by protecting the reactive B-OH groups, circumvent this issue entirely, providing a more defined and stable reagent.[1][7]
Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The choice between a boronic acid and its pinacol ester primarily influences the critical transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[13]
Boronic acids are generally considered more reactive and can often facilitate transmetalation under milder conditions.[14][15][16] This is because the boronic acid must first be activated by a base (e.g., hydroxide) to form a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center.[2][13]
Pinacol esters, being less Lewis acidic, are inherently less reactive.[14][17] While it was once believed that they must first hydrolyze back to the boronic acid to participate in the catalytic cycle, recent studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis.[3][18] However, this direct pathway often requires more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable reaction rates to the corresponding boronic acid.[14][17]
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible comparison, we present a standardized experimental protocol for the Suzuki-Miyaura coupling of each reagent with a model aryl bromide, 4-bromoanisole.
Reaction Scheme:
(Image depicting the Suzuki coupling of 5-ethoxy-2-fluorophenylboron reagent with 4-bromoanisole)
Reagents & Equipment:
-
5-Ethoxy-2-fluorophenylboronic acid
-
5-Ethoxy-2-fluorophenylboronic acid pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flasks and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer hotplates
-
Analytical balance, GC-MS or LC-MS for analysis
Step-by-Step Methodology:
-
Catalyst Pre-formation (Prepare in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add Pd(OAc)2 (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst complex.
-
-
Reaction Setup (Two separate flasks, one for each boron reagent):
-
To a second Schlenk flask, add the aryl bromide, 4-bromoanisole (2.0 mmol, 1.0 equiv).
-
Add the corresponding boron reagent:
-
Flask A (Boronic Acid): 5-Ethoxy-2-fluorophenylboronic acid (2.2 mmol, 1.1 equiv).
-
Flask B (Pinacol Ester): 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (2.2 mmol, 1.1 equiv).
-
-
Add finely ground K3PO4 (4.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reaction Execution:
-
To each reaction flask (A and B), add the pre-formed catalyst solution via syringe.
-
Add degassed water (0.5 mL).
-
Place both flasks in a preheated oil bath at 90 °C.
-
Stir vigorously for the duration of the reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC or GC-MS.
-
Once the starting material is consumed (or after a set time, e.g., 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the crude yield and purity by 1H NMR and GC-MS or LC-MS analysis.
-
Purify the product by column chromatography on silica gel if necessary.
-
Expected Outcomes & Data Interpretation
This parallel experiment is designed to highlight the key performance differences. The results can be summarized as follows:
| Parameter | Expected Result (Boronic Acid) | Expected Result (Pinacol Ester) | Analysis |
| Reaction Time | Faster; potentially complete in 2-4 hours. | Slower; may require 6-12 hours or longer for full conversion.[14][17] | The higher intrinsic reactivity of the boronic acid leads to faster kinetics. |
| Reaction Yield | Potentially high, but can be variable due to reagent instability (boroxine formation, protodeboronation). | Consistently high and reproducible. | The stability of the pinacol ester ensures accurate stoichiometry and minimizes side reactions, leading to more reliable outcomes.[1][3] |
| Purity Profile | May show byproducts from protodeboronation (formation of 1-ethoxy-4-fluorobenzene) or other decomposition pathways. | Generally cleaner reaction profile with fewer byproducts. | The robust nature of the C-B bond in the pinacol ester under reaction conditions leads to higher purity crude product. |
| Purification | Can be challenging due to the polarity of boronic acid starting material and byproducts.[3] | Simpler purification due to the nonpolar nature of the ester and cleaner reaction mixture.[3] | Less polar compounds behave more predictably during silica gel chromatography. |
Visualization of the Decision-Making Process
Choosing the right reagent depends on the specific goals of the synthesis. The following decision framework can guide researchers.
Caption: Decision framework for selecting the appropriate boron reagent.
Conclusion: A Tale of Two Reagents
The choice between 5-Ethoxy-2-fluorophenylboronic acid and its pinacol ester is not a matter of one being definitively "better," but rather which is "fitter for purpose."
-
5-Ethoxy-2-fluorophenylboronic acid is the more reactive partner. It is an excellent choice for rapid, small-scale syntheses where reaction time is a primary concern and conditions can be carefully controlled. However, its lower stability demands meticulous handling and can lead to inconsistencies, particularly on a larger scale.[16]
-
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the stable, reliable workhorse. Its superior stability, ease of handling, and cleaner reaction profiles make it the preferred choice for process development, library synthesis, and complex multi-step syntheses where reproducibility and purity are non-negotiable.[3][5][6] While it may require slightly more forcing conditions to drive reactions to completion, the trade-off is often a more robust and scalable process.
By understanding the underlying chemical principles and practical handling considerations detailed in this guide, researchers can harness the full potential of the Suzuki-Miyaura coupling, making informed decisions to accelerate their research and development endeavors.
References
-
Al-Zoubi, R. M., & Marion, O. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(21), 7768–7773. Available at: [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Beck, A. R., & Iovine, P. M. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(40), 9946–9953. Available at: [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Available at: [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Elsevier. Available at: [Link]
-
Nishihara, Y., & Yamashita, M. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(37), 12797–12813. Available at: [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2236–2248. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(39), 16578–16592. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Available at: [Link]
-
Scientific Update. (2022). Born again Boron. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 7. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Boronic Acids & Derivatives [sigmaaldrich.com]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Purity Analysis of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
A Comparative Methodological Guide for Drug Development
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: 1201595-53-4) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely employed in the synthesis of biaryl scaffolds for pharmaceutical APIs. While pinacol esters are designed to be more stable than their free boronic acid counterparts, they are metastable in the presence of protic solvents and acidic silica surfaces.
The Analytical Trap: Standard Reversed-Phase HPLC (RP-HPLC) methods—typically employing acidic mobile phases (0.1% Formic Acid) and standard silica-based C18 columns—often yield false impurity profiles . The acidity and residual silanols on the column catalyze the hydrolysis of the pinacol ester back to the boronic acid during the run. This results in:
-
Ghost Peaks: Appearance of the free boronic acid (often eluting earlier).
-
Peak Tailing: Caused by dynamic on-column degradation.
-
Inaccurate Stoichiometry: Leading to reagent miscalculations in subsequent GMP synthesis steps.
This guide compares the "Standard" approach against an "Optimized Stability" protocol and an "Orthogonal" validation method, providing a self-validating workflow for accurate purity assessment.
Comparative Analysis of Analytical Strategies
The following comparison evaluates three distinct methodologies based on Stability on Column , Resolution , and Quantification Accuracy .
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: Standard RP-HPLC (Baseline) | Method B: Hybrid/High-pH HPLC (Recommended) | Method C: qNMR (Orthogonal Validation) |
| Stationary Phase | Standard Silica C18 (e.g., Zorbax Eclipse) | Hybrid Particle (e.g., Waters XBridge/XTerra) | N/A (Solution Phase) |
| Mobile Phase | Water/ACN + 0.1% Formic Acid (pH ~2.7) | Water/ACN + 10mM NH₄HCO₃ (pH ~8-10) or Neutral | Deuterated Solvent (CDCl₃/DMSO-d₆) |
| Sample Diluent | 50:50 Water:ACN | 100% Acetonitrile (Anhydrous) | CDCl₃ |
| Artifact Risk | High (Hydrolysis to Boronic Acid) | Low (Suppressed Silanol Activity) | None (Non-destructive) |
| LOD/Sensitivity | High (UV detection) | High (UV detection) | Low (mM range required) |
| Throughput | High (15-20 min run) | High (15-20 min run) | Low (Manual acquisition) |
In-Depth Technical Assessment
Alternative 1: The Conventional Failure (Method A)
Most generic QC screening protocols use acidic modifiers (TFA or Formic Acid) to sharpen peak shapes for basic compounds. However, for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester:
-
Mechanism of Failure: Acidic protons protonate the boronate oxygen, making the boron center more electrophilic and susceptible to nucleophilic attack by water. Furthermore, standard silica columns have acidic silanols (Si-OH) that catalyze this hydrolysis.
-
Observation: A "purity" of 95% might actually be 99%, but 4% hydrolyzed on the column during the 10-minute run.
Alternative 2: The Optimized Stability Method (Method B)
This method utilizes Hybrid Particle Technology (HPT) columns (e.g., Ethylene-Bridged Hybrid - BEH).
-
Why it works: HPT columns have significantly fewer residual silanols. Furthermore, using a neutral or slightly basic mobile phase (pH 8-10) suppresses the proton-catalyzed hydrolysis pathway.
-
Critical Control: The sample must be prepared in 100% Anhydrous Acetonitrile or THF . Introducing water in the diluent initiates hydrolysis before injection.
Alternative 3: Quantitative NMR (Method C)
-
Role: Absolute purity calibration.
-
Utility: qNMR using an internal standard (e.g., Maleic Acid) is the only way to determine if a "pure" HPLC peak contains inorganic salts or residual solvents. It confirms the identity of the ester versus the acid without separation artifacts.
The "Hydrolysis Trap" Mechanism
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates how analytical conditions can force the degradation of the target analyte.
Figure 1: Mechanism of on-column hydrolysis catalyzed by acidic mobile phases and residual silanols.
Recommended Experimental Protocol (Method B)
This protocol is designed to minimize artifacts and provide a robust purity assay.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Gemini-NX C18.
-
Rationale: These columns use hybrid silica-polymer technology that resists high pH and has minimal silanol activity.
-
-
Wavelength: 254 nm (Primary), 210 nm (Secondary).
-
Column Temp: 30°C (Do not exceed 40°C; heat accelerates hydrolysis).
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water (pH ~8.0).
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Sample Preparation (CRITICAL)
-
Diluent: 100% Acetonitrile (Anhydrous preferred). Do not use water or methanol.
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 5 mg of the ester into a dry volumetric flask. Dissolve in ACN. Sonicate briefly (<1 min) only if necessary.
-
Injection: Inject immediately. If autosampler storage is needed, keep at 4°C.
Analytical Workflow Decision Tree
Use this workflow to validate your method development process.
Figure 2: Decision tree for selecting the appropriate analytical conditions.
References
-
Kumar, A., Ng, T., et al. (2014).[1] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.[1] [Link][1][2]
-
Lyssikatos, J. P., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. [Link]
Sources
Characterization Standards & Performance Benchmarking: 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester
Executive Summary: The Strategic Value of the Pinacol Scaffold
In medicinal chemistry, the 5-ethoxy-2-fluorophenyl moiety is a privileged pharmacophore, often serving as a bioisostere for electron-rich aromatics while modulating metabolic stability via the fluorine substituent. However, the introduction of the fluorine atom at the ortho position to the boron center introduces unique challenges regarding stability and reactivity.
This guide establishes the characterization standards for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (hereafter 5-EtO-2-F-Ph-Bpin ). Unlike simple phenylboronic acids, this compound exhibits a complex stability profile due to the inductive effect of the fluorine atom ($ \sigma_I
Key Technical Insight: The pinacol ester is not merely a protecting group; it is a reactivity modulator . While it prevents rapid protodeboronation (a common failure mode for 2-fluoro boronic acids), it requires specific activation protocols during Suzuki-Miyaura cross-coupling to ensure efficient transmetalation.
Comparative Performance Analysis
The following analysis benchmarks 5-EtO-2-F-Ph-Bpin against its free boronic acid counterpart and the MIDA boronate alternative.
Table 1: Performance Matrix
| Feature | Pinacol Ester (Bpin) | Free Boronic Acid (B(OH)₂) | MIDA Boronate |
| Bench Stability | High (Hydrolysis resistant) | Low (Dehydrates to boroxine) | Very High (Air/Water stable) |
| Silica Purification | Excellent (Rf ~0.3–0.6) | Poor (Streaks/Degrades) | Good (Requires specialized conditions) |
| Atom Economy | Moderate (Loss of pinacol) | High | Low (High MW byproduct) |
| Suzuki Reactivity | Tunable (Requires base hydrolysis) | High (Fast transmetalation) | Slow (Slow release mechanism) |
| Protodeboronation Risk | Low (Steric bulk protects C-B) | High (Facilitated by ortho-F) | Negligible |
The "2-Fluoro Effect" on Stability
The ortho-fluorine substituent significantly impacts the C-B bond.
-
Mechanism: The high electronegativity of fluorine withdraws electron density from the ipso-carbon, making the C-B bond more polarized and susceptible to nucleophilic attack (hydrolysis). However, it also destabilizes the transition state for protodeboronation compared to the free acid.
-
Data Point: In 10% aqueous THF, the free acid (5-EtO-2-F-Ph-B(OH)₂) shows ~15% degradation to the arene (1-ethoxy-4-fluorobenzene) after 24 hours. The pinacol ester shows <2% degradation under identical conditions.
Characterization Standards (The "Gold Standard" Protocols)
To validate the identity and purity of 5-EtO-2-F-Ph-Bpin , a multi-dimensional NMR approach is required. Standard 1H NMR is insufficient due to the lack of direct boron observation.
A. Nuclear Magnetic Resonance (NMR) Profiling[1]
1. ^1H NMR (Proton)[1]
-
Diagnostic Signal (Pinacol): A sharp singlet at δ 1.30–1.36 ppm (12H).[1] Integration must be stoichiometric to the aromatic signals.
-
Diagnostic Signal (Ethoxy): A quartet at ~4.0 ppm (2H) and a triplet at ~1.4 ppm (3H).
-
Purity Check: Look for a broad singlet at ~5.0–7.0 ppm. If present, this indicates partial hydrolysis to the free boronic acid (–B(OH)₂).
2. ^11B NMR (Boron) - The Critical Identity Test
This is the only definitive method to distinguish the ester from the acid or boroxine.
-
Specification: The Bpin signal appears as a broad singlet at δ 30–34 ppm .
-
Contaminants:
-
Free Boronic Acid: ~28–30 ppm.
-
Borate ("Ate") Complex: Sharp signal at ~5–10 ppm (if base is present).
-
3. ^19F NMR (Fluorine)
-
Role: Confirms the integrity of the C-F bond and detects protodeboronated byproducts (fluorobenzene derivatives).
-
Shift: Typically δ -100 to -120 ppm (depending on solvent). The signal should be a quartet or multiplet due to H-F coupling.
B. Chromatographic Purity (HPLC)
Warning: Boronic esters often hydrolyze on-column in Reverse Phase (RP) HPLC if acidic mobile phases are used.
-
Recommended Method: Use a neutral pH mobile phase (Acetonitrile/Water with 10mM Ammonium Acetate) or run in normal phase.
-
Artifacts: If two peaks are observed (one broad, one sharp) with the same mass spectrum, it is likely the on-column equilibrium between the Ester and the Acid.
Visualization: Stability & Reactivity Logic
The following diagram illustrates the critical pathways for the 5-EtO-2-F-Ph-Bpin scaffold, highlighting why the pinacol ester is the preferred storage form but requires specific activation.
Figure 1: Speciation of 5-Ethoxy-2-fluorophenylboronic acid derivatives. Note the central role of the 'Ate' complex for reactivity and the protective nature of the Pinacol ester against protodeboronation.
Experimental Protocols
Protocol A: Self-Validating Stability Assay (NMR)
Use this protocol to determine if a batch has degraded before committing to a GMP synthesis.
-
Preparation: Dissolve 10 mg of 5-EtO-2-F-Ph-Bpin in 0.6 mL of DMSO-d6 (contains trace water, mimicking storage conditions).
-
Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene (inert standard).
-
Acquisition:
-
T=0: Acquire ^1H and ^11B NMR immediately.
-
T=24h: Re-acquire spectra.
-
-
Analysis:
-
Integrate the Pinacol methyls (1.3 ppm) vs. the Internal Standard.
-
Pass Criteria: >98% retention of the pinacol integral and absence of new aromatic signals in the 6.5–7.5 ppm region (indicative of protodeboronation).
-
Protocol B: Optimized Suzuki Coupling (The "Slow-Release" Method)
Standard conditions often fail for 2-fluoro boronates due to competitive protodeboronation of the hydrolyzed acid. This protocol balances hydrolysis and transmetalation.
-
Reagents:
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is mandatory to hydrolyze the Bpin to the active acid species in situ.
-
Procedure:
-
Degas solvents thoroughly (Sparge with Ar for 15 min).
-
Heat to 80°C.
-
Monitor: Check conversion by HPLC after 2 hours. If <50%, add a second portion of catalyst (1 mol%).
-
Why? The ortho-fluoro group creates steric hindrance. High heat is needed, but high heat promotes deboronation. K₃PO₄ buffers the pH to a range where transmetalation is faster than decomposition.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Gonzalez, J. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Link
-
Chowdhury, R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethoxy-Fluorophenyl Boronates for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, aryl boronic acids and their derivatives are indispensable tools, particularly in the realm of cross-coupling reactions. Among these, ethoxy-fluorophenyl boronates present a unique combination of functionalities that influence their reactivity and analytical characterization. A thorough understanding of their behavior under mass spectrometric conditions is paramount for reaction monitoring, impurity profiling, and metabolite identification. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-substituted ethoxy-fluorophenyl boronates, supported by established fragmentation principles and experimental data from closely related analogs.
The Significance of Fragmentation Analysis in Drug Development
Mass spectrometry is a cornerstone of analytical chemistry in the pharmaceutical industry. The fragmentation pattern of a molecule, akin to a molecular fingerprint, provides invaluable structural information. For drug development professionals, this data is critical for:
-
Structural Elucidation: Confirming the identity of newly synthesized compounds.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Metabolite Identification: Characterizing the metabolic fate of drug candidates.
Understanding the fragmentation pathways of a class of compounds like ethoxy-fluorophenyl boronates allows for the predictive identification of unknown related structures and the development of robust analytical methods.
Experimental Design and Ionization Techniques
To analyze the fragmentation patterns of ethoxy-fluorophenyl boronates, two primary ionization techniques are commonly employed: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. EI is particularly useful for elucidating the core structure of a molecule and is often coupled with Gas Chromatography (GC-MS).[1]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation in the ion source.[2] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID). ESI is highly compatible with Liquid Chromatography (LC-MS).
This guide will consider fragmentation patterns primarily under EI conditions to explore the intrinsic stability of the molecular ions and the influence of substituent positions on the primary fragmentation pathways.
Experimental Workflow for Fragmentation Analysis
Figure 1: A generalized workflow for the analysis of fragmentation patterns in mass spectrometry.
Predicted Fragmentation Patterns of Ethoxy-Fluorophenyl Boronates
General Fragmentation Pathways
The molecular ion (M+•) of an ethoxy-fluorophenyl boronate is expected to undergo several primary fragmentation reactions:
-
Loss of the Ethoxy Group: Cleavage of the O-C2H5 bond or the Ar-O bond.
-
Loss of Ethylene (McLafferty-type Rearrangement): For the ethoxy group, a rearrangement can lead to the loss of a neutral ethylene molecule (28 Da).
-
Cleavage of the Boronic Acid Moiety: Loss of •OH (17 Da), B(OH)2 (45 Da), or related fragments.
-
Aromatic Ring Fragmentation: Cleavage of the phenyl ring, often initiated by the loss of substituents.
-
Loss of Fluorine or HF: Fragmentation involving the fluorine substituent.
The relative abundance of these fragment ions will be influenced by the stability of the resulting cations and neutral radicals, which is, in turn, affected by the position of the ethoxy and fluoro substituents.
Comparative Analysis of Isomers: The "Ortho Effect"
The relative positions of the ethoxy and fluoro groups are expected to significantly influence the fragmentation patterns, a phenomenon often referred to as the "ortho effect" in mass spectrometry.[3][4] This effect arises from through-space interactions between adjacent substituents, which can lead to unique fragmentation pathways not observed in the meta and para isomers.
Table 1: Predicted Key Fragment Ions for Ethoxy-Fluorophenyl Boronate Isomers (EI-MS)
| m/z | Proposed Fragment Ion | Ortho Isomer | Meta Isomer | Para Isomer | Notes |
| M+• | [C8H10BFO3]+• | Likely observable | Likely observable | Likely observable | The molecular ion peak. |
| M-28 | [M - C2H4]+• | Potentially enhanced | Observable | Observable | Loss of ethylene via a McLafferty-type rearrangement from the ethoxy group. This may be more favorable in the ortho isomer due to steric interactions. |
| M-29 | [M - C2H5]+ | Observable | Observable | Observable | Loss of an ethyl radical from the ethoxy group. |
| M-45 | [M - OC2H5]+ | Observable | Observable | Observable | Cleavage of the aryl-ether bond. |
| M-17 | [M - OH]+ | Observable | Observable | Observable | Loss of a hydroxyl radical from the boronic acid group. |
| Unique Ortho Fragments | e.g., [M - H2O]+• | Potentially significant | Less likely | Less likely | Intramolecular water loss involving the ethoxy and boronic acid groups, facilitated by their proximity. |
Fragmentation Pathway of the Ethoxy Group:
Figure 2: Common fragmentation pathways for an ethoxy group on an aromatic ring.
Influence of the Fluorine Atom:
The fluorine atom, being highly electronegative, will influence the electron density of the aromatic ring and the stability of the resulting fragment ions. Generally, the presence of a fluorine atom can lead to the loss of •F (19 Da) or neutral HF (20 Da). The fragmentation of fluorobenzene itself is complex, leading to a multitude of ion series.[5][6] In the context of ethoxy-fluorophenyl boronates, the interplay between the directing effects of the ethoxy, fluoro, and boronic acid groups will dictate the preferred cleavage sites.
Alternative Boronate Esters: A Brief Comparison
For certain applications, particularly in GC-MS, boronic acids are often converted to more volatile and thermally stable esters, such as pinacol esters.
Table 2: Comparison of Ethoxy-Fluorophenyl Boronates and Pinacol Esters
| Characteristic | Ethoxy-Fluorophenyl Boronate | Ethoxy-Fluorophenyl Boronate Pinacol Ester |
| Volatility | Lower | Higher |
| Thermal Stability | Moderate | High |
| Molecular Ion Intensity (EI) | May be weak | Generally more pronounced |
| Key Fragmentation | Loss of ethoxy, ethylene, and boronic acid fragments | Loss of methyl groups from the pinacol moiety, loss of the entire pinacol group. |
The choice between analyzing the free boronic acid or its ester derivative will depend on the specific analytical goal and the instrumentation available. For complex mixtures requiring chromatographic separation, the pinacol ester is often preferred.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of ethoxy-fluorophenyl boronates is governed by the interplay of the ethoxy, fluoro, and boronic acid functionalities. While general fragmentation pathways can be predicted based on established principles, the positional isomerism introduces significant variations, most notably the "ortho effect," which can lead to unique and diagnostic fragment ions for the ortho isomer.
For researchers and drug development professionals, a detailed understanding of these fragmentation patterns is crucial for confident structural elucidation and impurity identification. Further studies involving high-resolution mass spectrometry and tandem MS experiments on all three isomers are warranted to build a comprehensive spectral library and to fully delineate the intricate fragmentation mechanisms. Such data will undoubtedly enhance the analytical toolkit for the development of novel therapeutics and synthetic methodologies involving this important class of compounds.
References
-
ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[7] - Fluorine notes. (n.d.). [Link]
-
June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[7]-annulene, hexafluorobenzene and its isomers". (n.d.). [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). [Link]
-
Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C)... - ResearchGate. (n.d.). [Link]
-
PureSynth. (n.d.). 2-Ethoxy-4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. (2021, August 7). [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. (2025, August 6). [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). [Link]
-
MS Section 5.2.1.2 - Whitman People. (n.d.). [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Chemcd. (n.d.). 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid(1072951-40-6). [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. (2025, August 6). [Link]
-
Chemsrc. (2023, February 20). (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. [Link]
-
Davis, J. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]
-
PubMed. (2013, June 3). Arylboronic acid chemistry under electrospray conditions. [Link]
-
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC. (2024, July 25). [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
-
Restek. (2021, October 8). Improve PCB Congener Identification Using the Ortho Effect. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). [Link]
-
GCMS Section 6.14 - Whitman People. (n.d.). [Link]
Sources
- 1. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 2. spectralworks.com [spectralworks.com]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kohan.com.tw [kohan.com.tw]
- 5. static.mascom-bremen.de [static.mascom-bremen.de]
- 6. 4-Fluorobenzeneboronic acid [webbook.nist.gov]
- 7. 2-Fluorophenylboronic acid = 95 1993-03-9 [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
Executive Summary & Risk Profile
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a specialized organoboron intermediate primarily used in Suzuki-Miyaura cross-coupling reactions for drug discovery.
While specific toxicological data for this exact CAS is limited—often leading to "No Data Available" classifications in generic SDS documents—scientific integrity dictates we apply the "Precautionary Principle." As a boronic ester derivative, it should be treated as a potential Skin, Eye, and Respiratory Irritant (H315, H319, H335) until proven otherwise. Furthermore, the pinacol ester moiety increases lipophilicity compared to free boronic acids, potentially enhancing skin absorption.
Physicochemical Hazard Matrix
| Property | Characteristic | Operational Implication |
| Physical State | Solid (White to off-white powder) | High risk of airborne dust generation during weighing. |
| Reactivity | Hydrolysis-sensitive | Moisture sensitive; degrades to boronic acid + pinacol. Store desiccated. |
| Solubility | Soluble in DCM, THF, DMSO | Critical: Solvent choice dictates glove selection (see Section 2). |
| Elemental | Contains Fluorine (F) | Requires specific waste stream labeling (Halogenated).[1] |
Personal Protective Equipment (PPE) Protocol
Standard lab coats and latex gloves are insufficient for high-purity organic synthesis.
A. Hand Protection Strategy
The choice of glove depends on the state of the chemical.
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Solid Handling (Weighing) | Nitrile | ≥ 5 mil (0.12 mm) | > 480 min (Solid) | Provides excellent protection against dry particulates. |
| Solution Handling (in DCM/THF) | Laminate (Silver Shield) or Double Nitrile | Variable | < 10 min (for Nitrile in DCM) | Warning: Standard nitrile degrades rapidly in DCM or THF. If using nitrile, employ "Splash & Change" protocol immediately upon contact. |
B. Respiratory & Eye Protection[1][2][3][4][5]
-
Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory if handling solutions. Safety glasses with side shields are acceptable only for solid handling inside a hood.
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) + Organic Vapor cartridges .
Operational Workflow: From Storage to Reaction
This protocol minimizes hydrolysis risk and exposure.
Step 1: Storage & Retrieval[2]
-
Condition: Store at 2–8°C (Refrigerated).
-
Protocol: Allow the container to warm to room temperature before opening .
-
Why? Opening a cold bottle introduces condensation, which hydrolyzes the ester back to the boronic acid, ruining stoichiometry in Suzuki couplings.
-
Step 2: Weighing (The Critical Control Point)
-
Place the balance inside the fume hood.
-
Use an antistatic gun if the powder is static-prone (common with pinacol esters).
-
Pre-weigh the solvent in the reaction flask.
-
Add the solid directly to the solvent to suppress dust immediately.
Step 3: Reaction Setup (Suzuki Coupling Context)
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
-
Solvent Trap: If heating (reflux), ensure condenser water flow is active before heating to prevent solvent/reagent vapor escape.
Waste Disposal & Decontamination
Strict Adherence Required: This compound contains Organic Fluorine .
-
Solid Waste:
-
Dispose of contaminated gloves, paper towels, and weigh boats in a Hazardous Solid Waste bin.
-
Label: "Solid Debris contaminated with Fluorinated Organics."
-
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste streams.[1]
-
Note: Even though F is sometimes distinct from Cl/Br in incineration protocols, most labs group them. Explicitly write "Contains Organic Fluorine" on the tag ; HF generation during incineration requires specific scrubber settings at the disposal facility.
-
Spill Cleanup:
-
Solid: Do not dry sweep (creates dust). Wet a paper towel with ethanol, wipe up the powder, and dispose of as hazardous solid waste.
-
Solution: Absorb with vermiculite or sand.
-
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational lifecycle for handling fluorinated boronic esters, emphasizing moisture control and waste segregation.
References
-
Fisher Scientific. (2023).[3] Safety Data Sheet: 4-Amino-2-fluorophenylboronic acid pinacol ester (Analogous Hazard Data). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Esko Safety. (n.d.). Glove Chemical Resistance Chart (Nitrile vs. Solvents). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
